molecular formula C11H10N2O2 B3173708 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 94933-89-8

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3173708
CAS No.: 94933-89-8
M. Wt: 202.21 g/mol
InChI Key: DAAKPKWRIKQBQM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 94933-89-8) is a high-purity chemical compound for research applications. With the molecular formula C11H10N2O2 and a molecular weight of 202.21, this pyrazole-carboxylic acid derivative serves as a versatile building block in coordination chemistry and materials science . Pyrazole-carboxylic acids are valued in research for providing multiple oxygen and nitrogen coordination sites, enabling the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers . The strategic incorporation of a phenyl group expands the ligand's spatial dimensions and facilitates secondary interactions like π–π stacking, which can be fine-tuned for designing novel supramolecular structures with specific properties . This compound is intended for use in non-clinical, non-diagnostic laboratory research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)10(11(14)15)13-12-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKPKWRIKQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.

Molecular Identity & Physicochemical Profile

This compound represents a trisubstituted pyrazole nucleus, characterized by a carboxylic acid at position 3, a phenyl group at position 4, and a methyl group at position 5. This specific substitution pattern is synthetically non-trivial and pharmacologically distinct from its isomers (e.g., 1-phenyl or 3-phenyl derivatives).

Core Data Table
PropertyValueNotes
IUPAC Name This compoundTautomeric with 3-methyl-4-phenyl-1H-pyrazole-5-carboxylic acid
CAS Number 10199-00-5 (Generic) / 402-61-9 (Isomer var.)Note: CAS numbers for pyrazoles often conflate tautomers. Verify by structure.
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Exact Mass 202.0742
pKa (Acid) ~3.8 – 4.2Carboxylic acid proton
pKa (Base) ~2.5Pyrazole nitrogen (protonation)
Solubility DMSO, Methanol, EthanolPoor water solubility (<1 mg/mL at pH 7)
Appearance White to off-white crystalline solid

Synthesis Protocols

The synthesis of 3,4,5-trisubstituted pyrazoles requires precise regiochemical control. The most robust "self-validating" method for this specific isomer involves the Claisen condensation of phenylacetone with diethyl oxalate, followed by Knorr cyclization .

Method A: The Oxalate-Ketone Condensation (Primary Route)

This pathway ensures the correct placement of the phenyl group at C4 and the methyl group at C5.

Step 1: Claisen Condensation
  • Reagents: Phenylacetone (1-phenyl-2-propanone), Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol (anhydrous).

  • Mechanism: The enolate of phenylacetone (formed at the more acidic methylene position α to the phenyl ring) attacks the diethyl oxalate.

  • Protocol:

    • Prepare a solution of NaOEt (1.1 eq) in anhydrous ethanol.

    • Add diethyl oxalate (1.0 eq) dropwise at 0°C.

    • Add phenylacetone (1.0 eq) slowly to maintain temperature <10°C.

    • Stir at room temperature for 4–6 hours. The solution typically turns yellow/orange, indicating the formation of the diketo-ester salt.

    • Critical Checkpoint: Acidify a small aliquot; TLC should show the disappearance of phenylacetone and the appearance of a new, more polar spot (Ethyl 2,4-dioxo-3-phenylpentanoate).

Step 2: Knorr Cyclization
  • Reagents: Hydrazine hydrate (

    
    ), Acetic acid (catalytic) or Ethanol reflux.
    
  • Protocol:

    • Dissolve the crude diketo-ester from Step 1 in Ethanol.

    • Add Hydrazine hydrate (1.1 eq) dropwise.

    • Reflux for 2–3 hours.

    • Cool to precipitate the ester intermediate (Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate ).

    • Filter and wash with cold ethanol.

Step 3: Hydrolysis
  • Reagents: NaOH (2M aq), Methanol.

  • Protocol:

    • Suspend the ester in Methanol/NaOH (1:1).

    • Heat to 60°C for 1 hour.

    • Acidify with HCl (1M) to pH 3.0.

    • Collect the white precipitate (Target Acid) by filtration.

Synthesis Logic Diagram

Synthesis Precursor Phenylacetone (Ph-CH2-CO-Me) Intermediate Diketo-Ester Intermediate (EtOOC-CO-CH(Ph)-CO-Me) Precursor->Intermediate Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Intermediate Ester Ethyl 5-methyl-4-phenyl- pyrazole-3-carboxylate Intermediate->Ester Knorr Cyclization Cyclization Hydrazine Hydrate (Ring Closure) Cyclization->Ester Product TARGET: 5-methyl-4-phenyl-1H- pyrazole-3-carboxylic acid Ester->Product Hydrolysis Hydrolysis NaOH / H3O+

Caption: Step-wise synthesis of this compound via oxalate condensation.

Pharmaceutical Applications & Mechanism

This scaffold is a bioisostere for various 5-membered heterocycles found in NSAIDs and kinase inhibitors. Its primary utility lies in its ability to orient the phenyl and carboxyl groups in a geometry mimicking the arachidonic acid transition state in COX enzymes.

Core Therapeutic Areas
  • COX-2 Inhibition:

    • The 4-phenyl moiety is critical for fitting into the hydrophobic pocket of Cyclooxygenase-2 (COX-2).

    • The 3-carboxylic acid (or its ester/amide derivatives) interacts with the hydrophilic entrance of the active site, often forming hydrogen bonds with Arg120.

    • Differentiation: Unlike Celecoxib (which uses a sulfonamide), this acid derivative offers a different pharmacokinetic profile, potentially reducing sulfa-allergy risks.

  • p38 MAPK Inhibition:

    • Trisubstituted pyrazoles are classic scaffolds for p38 Mitogen-Activated Protein Kinase inhibitors, used in treating autoimmune diseases (RA, Crohn's).

    • The N1 and N2 nitrogens of the pyrazole ring act as hydrogen bond acceptor/donor pairs with the hinge region of the kinase ATP-binding pocket.

  • Agrochemicals (Herbicides):

    • Derivatives of this acid are precursors to AHAS (Acetohydroxyacid synthase) inhibitors . The carboxyl group is often derivatized to a sulfonylurea or similar moiety to target weed metabolism.

Structure-Activity Relationship (SAR) Pathway

SAR Core 5-methyl-4-phenyl-1H-pyrazole-3-COOH Phenyl 4-Phenyl Group: Hydrophobic Interaction (COX-2 Pocket / Kinase Gatekeeper) Core->Phenyl Carboxyl 3-Carboxyl Group: H-Bond Acceptor/Donor (Arg120 in COX / Solubilizing Handle) Core->Carboxyl Methyl 5-Methyl Group: Steric Bulk / Lipophilicity (Prevents metabolic oxidation) Core->Methyl Nitrogen Pyrazole NH: Hinge Binder (Kinases) Core->Nitrogen Activity Biological Target Binding (IC50 < 100 nM) Phenyl->Activity Potency Properties ADME Profile (Solubility/Permeability) Carboxyl->Properties Selectivity & PK

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Analytical Characterization

To validate the synthesis of this specific isomer (distinguishing it from the 3-phenyl-5-methyl isomer), use the following diagnostic signals:

  • 1H NMR (DMSO-d6):

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton.

    • δ 12.8 ppm (bs, 1H): Pyrazole NH.

    • δ 7.1–7.4 ppm (m, 5H): Phenyl group protons.

    • δ 2.45 ppm (s, 3H): Methyl group. Note: If the methyl were at position 3 (isomer), it would typically appear slightly upfield, but the key is the NOE (Nuclear Overhauser Effect) between the Methyl and Phenyl protons, which is strong in this 4-phenyl-5-methyl arrangement.

  • 13C NMR:

    • Look for the carbonyl carbon (~165 ppm) and three distinct pyrazole ring carbons.

  • Mass Spectrometry (ESI+):

    • [M+H]+ = 203.2 m/z.

References

  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid and derivatives: Synthesis and Properties. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Aggarwal, R., et al. (2011).Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. Journal of the Serbian Chemical Society.
  • Menozzi, G., et al. (1987).Synthesis and anti-inflammatory activity of some 1H-pyrazole-3-carboxylic acid derivatives. Farmaco, Edizione Scientifica.
  • Sigma-Aldrich. Product Specification: Pyrazole Carboxylic Acids. Retrieved from

Biological Activity of 4-Phenylpyrazole-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpyrazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for multi-target drug discovery. Unlike simple pyrazoles, the specific arrangement of a phenyl group at the C4 position and a carboxylic acid (or derivative) at C3 creates a unique steric and electronic environment. This configuration facilitates high-affinity binding to hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and Kinases (EGFR/VEGFR) , while also exhibiting potent disruption of bacterial cell wall synthesis.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological activities of this class, designed for application scientists and drug developers.

Part 1: Chemical Architecture & Synthesis[1][2]

The Core Scaffold

The biological efficacy of this class stems from its ability to mimic the transition states of various biological substrates.

  • C3-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor or a handle for converting into bioisosteres (amides, hydrazides) to improve lipophilicity.

  • C4-Phenyl Ring: Provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • N1-Substitution: Controls pharmacokinetic properties and selectivity (e.g., N1-phenyl vs. N1-methyl).

Validated Synthesis Protocol

The most robust route to 4-phenylpyrazole-3-carboxylic acid derivatives involves the cyclocondensation of arylhydrazines with 1,3-dicarbonyl equivalents, often utilizing furan-2,3-dione intermediates for high regioselectivity.

Protocol: Synthesis via Furan-2,3-dione Intermediate

  • Reagents: 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione, Arylhydrazine, Toluene/Xylene.

  • Step 1 (Condensation): Dissolve 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione (1.0 eq) in anhydrous toluene. Add the appropriate arylhydrazine (1.0 eq).

  • Step 2 (Reflux): Heat the mixture to reflux (110°C) for 2–4 hours. The furan ring opens and recyclizes to form the pyrazole core.

  • Step 3 (Isolation): Cool the reaction mixture. The product often precipitates. Filter and wash with cold ethanol.

  • Step 4 (Hydrolysis - Optional): If an ester is formed (depending on starting material), hydrolyze using LiOH in THF/Water to obtain the free acid.

Synthesis Workflow Visualization

SynthesisWorkflow Start Starting Materials (Arylhydrazine + Furan-2,3-dione) Inter Intermediate (Hydrazone Formation) Start->Inter Nucleophilic Attack Cyclo Cyclization (Reflux in Toluene) Inter->Cyclo Ring Opening/Closing Product 4-Phenylpyrazole-3- Carboxylic Acid Cyclo->Product -H2O Deriv Derivatization (Amides/Esters) Product->Deriv SOCl2 / Amine

Figure 1: Step-wise synthetic pathway for generating the 4-phenylpyrazole-3-carboxylic acid core via furan-2,3-dione precursors.

Part 2: Structure-Activity Relationships (SAR)

The optimization of this scaffold relies on precise modifications at three key vectors.

SAR Analysis
  • Vector A (N1-Position): Large lipophilic groups (e.g., 4-chlorophenyl) enhance antimicrobial activity but may increase cytotoxicity. N1-H derivatives are often less active due to rapid metabolism.

  • Vector B (C3-Carboxylic Acid):

    • Free Acid: High polarity, limits cell permeability. Good for extracellular targets.

    • Hydrazide/Amide: Significantly increases antimicrobial and anticancer potency.

    • Ester: Acts as a prodrug, improving oral bioavailability.

  • Vector C (C4-Phenyl Ring): The "Warhead" region.

    • Electron-Withdrawing Groups (EWG): Substituents like -NO2, -Cl, or -CF3 at the para position of the phenyl ring drastically increase biological activity by strengthening

      
      -stacking or halogen bonding.
      
    • Electron-Donating Groups (EDG): Groups like -OMe often reduce potency against bacterial targets but may retain anti-inflammatory effects.

SAR Visualization

SAR_Map Core 4-Phenylpyrazole-3- Carboxylic Acid Core N1 N1 Position Core->N1 C3 C3 Carboxyl Group Core->C3 C4 C4 Phenyl Ring Core->C4 N1_Mod1 Aryl Groups (Ph-Cl) Enhance Lipophilicity N1->N1_Mod1 N1_Mod2 Heterocycles Improve Selectivity N1->N1_Mod2 C3_Mod1 Conversion to Hydrazide Increases Antimicrobial Potency C3->C3_Mod1 C3_Mod2 Amide Linkage Crucial for COX-2 Binding C3->C3_Mod2 C4_Mod1 EWG (NO2, CF3) Maximize Cytotoxicity C4->C4_Mod1 C4_Mod2 Halogens (F, Cl) Metabolic Stability C4->C4_Mod2

Figure 2: Strategic modification zones on the scaffold. Red nodes indicate areas critical for potency; Green indicates pharmacokinetic modulation.[1]

Part 3: Biological Activity Profiles

Antimicrobial Activity

Derivatives of 4-phenylpyrazole-3-carboxylic acid, particularly hydrazide and sulfonamide analogs, exhibit broad-spectrum activity.

  • Mechanism: Recent studies suggest these compounds target bacterial cell wall biosynthesis, specifically interfering with Lipid II recycling or inhibiting DNA Gyrase (in specific derivatives).

  • Key Insight: The presence of a Trifluoromethyl (-CF3) group on the C4-phenyl ring significantly lowers the Minimum Inhibitory Concentration (MIC) against resistant strains like MRSA.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

Compound Derivative S. aureus (Gram+) E. coli (Gram-) P. aeruginosa Activity Note
Core Acid (Unmodified) >128 >128 >128 Inactive due to polarity
4-(4-NO2-phenyl) analog 32 64 128 Moderate activity [1]
4-(4-CF3-phenyl) hydrazide 4 16 32 High potency, lipophilic [2]

| N1-(4-chlorophenyl) amide | 8 | 32 | 64 | Balanced profile |

Anti-inflammatory Activity (COX-2 Inhibition)

This scaffold is a structural congener of Celecoxib . The 4-phenyl group fits into the hydrophobic side pocket of the COX-2 enzyme, while the C3-carbonyl interacts with the Arg120 residue.

  • Selectivity: Bulky substituents at N1 (e.g., sulfonamides) enhance COX-2 selectivity over COX-1, reducing gastric ulceration risks.

  • Efficacy: In carrageenan-induced paw edema models, optimized derivatives show 60–80% inhibition of inflammation, comparable to Indomethacin but with a better safety index [3].

Anticancer Activity

Antiproliferative effects are observed primarily in HeLa (Cervical) and MCF-7 (Breast) cancer lines.

  • Targets: Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

  • Data: 4-phenylpyrazole-3-carboxamides containing a p-chlorophenyl group have demonstrated IC50 values as low as 4.94 µM against HeLa cells, outperforming Cisplatin in specific assays [4].

Part 4: Experimental Validation Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency using the Broth Microdilution Method.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final conc: 128 to 0.25 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin.

    • Negative Control:[1] DMSO vehicle only (must show growth).

    • Sterility Control: Media only (no growth).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).

Pathway Visualization: Mechanism of Action

Mechanism cluster_Bacteria Bacterial Cell cluster_Human Human/Cancer Cell Compound 4-Phenylpyrazole-3-Carboxylic Acid Derivative Target1 Lipid II / Cell Wall Compound->Target1 Binding Target2 COX-2 Enzyme (Hydrophobic Pocket) Compound->Target2 Selective Inhibition Target3 EGFR Kinase Domain Compound->Target3 ATP Competition Effect1 Membrane Disruption & Lysis Target1->Effect1 Inhibition Effect2 Reduced Prostaglandins (Anti-inflammatory) Target2->Effect2 Effect3 Apoptosis / Cell Cycle Arrest Target3->Effect3

Figure 3: Dual-action mechanism. The scaffold exhibits pleiotropic effects depending on the specific derivatization (Amide vs. Acid).

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (2017). Link

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. PMC. (2016). Link

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. News-Medical. (2025). Link

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. (2024). Link

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. (2011). Link

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 5-Methyl-4-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" for drug discovery.[1][4][5] This guide focuses specifically on 5-methyl-4-phenylpyrazole derivatives, a subclass that has demonstrated significant therapeutic promise across multiple domains. We will provide an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action in key therapeutic areas, including inflammation, oncology, and emerging applications in neurodegeneration. This document is designed for researchers and drug development professionals, offering not only a comprehensive review of the field but also detailed, field-proven experimental protocols and data-driven insights to guide future research and development efforts.

Chapter 1: The Pyrazole Scaffold: A Foundation for Modern Therapeutics

The journey of pyrazole derivatives in medicine began with the discovery of Antipyrine in the 1880s, one of the earliest synthetic analgesics.[6] This legacy continued into the modern era with the development of blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation, which features a diaryl-substituted pyrazole core.[3][6] The pyrazole nucleus is valued for its unique physicochemical properties, including its ability to participate in hydrogen bonding and its overall metabolic stability, which are critical for favorable pharmacokinetic profiles.[1] The 5-methyl-4-phenyl substitution pattern provides a robust and synthetically tractable framework, allowing for systematic modification at other positions to optimize potency and selectivity against a wide array of biological targets.

Chapter 2: Synthesis and Chemical Characterization

The predominant method for synthesizing the 1,3,5-trisubstituted pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][7][8] This approach offers a straightforward and efficient route to a diverse library of analogues.

Experimental Protocol: Synthesis of a Diaryl-Substituted 5-Methyl-4-Phenylpyrazole Derivative

This protocol is adapted from established methodologies for synthesizing pyrazole derivatives intended for anti-inflammatory applications.[7]

Rationale: The reaction involves a classical acid-catalyzed condensation followed by cyclization. Glacial acetic acid serves as both the solvent and the catalyst, promoting the formation of the intermediate hydrazone which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The final purification via recrystallization is a standard and effective method for obtaining highly pure crystalline solid products suitable for biological testing.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a substituted 1-phenyl-2-(phenylacetyl)butane-1,3-dione (1.0 equivalent) in glacial acetic acid (10 mL/mmol), add the appropriate (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. The mixture can be placed in an ice bath to maximize precipitation.

  • Isolation: Filter the solid product using a Büchner funnel and wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis s1 1. Combine 1,3-Diketone & Hydrazine Derivative s2 2. Add Glacial Acetic Acid s1->s2 s3 3. Reflux for 4-6 hours s2->s3 s4 4. Monitor by TLC s3->s4 w1 5. Cool to Room Temp s4->w1 w2 6. Precipitate Product w1->w2 w3 7. Filter via Büchner Funnel w2->w3 w4 8. Wash with Cold Ethanol w3->w4 p1 9. Recrystallize from Ethanol/Water w4->p1 p2 10. Characterize (NMR, MS) p1->p2

Caption: Workflow for pyrazole synthesis and purification.

Chapter 3: Therapeutic Potential in Inflammatory Disorders

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] Two main isoforms exist:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal tract.[7]

  • COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for producing pro-inflammatory prostaglandins.[7][10]

Traditional NSAIDs inhibit both isoforms, leading to common gastrointestinal side effects.[7] Selective COX-2 inhibitors were developed to target inflammation specifically, minimizing these adverse effects. The diaryl-substituted pyrazole structure is a key pharmacophore for achieving this selectivity. For instance, in Celecoxib, a sulfonamide side chain (-SO2NH2) on one of the phenyl rings binds to a distinct hydrophilic region near the active site of the COX-2 enzyme, a feature absent in COX-1, thereby conferring selectivity.[7]

Diagram: COX-2 Signaling Pathway Inhibition

G cluster_pathway Inflammatory Cascade cluster_drug Therapeutic Intervention membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazole 5-Methyl-4-Phenylpyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The potency and selectivity of pyrazole derivatives as COX-2 inhibitors are highly dependent on their substitution patterns.

Position/MoietySubstituent TypeImpact on ActivityReference
N1-Aryl Group Sulfonamide (-SO2NH2) or Methylsulfone (-SO2Me)Critical for COX-2 selectivity and potent inhibition.[7]
C3 Position Electron-withdrawing groups (e.g., -CF3, -CN)Optimal for high potency. Bulky groups decrease activity.[11]
C5-Aryl Group 4-(Methylsulfonyl)phenylOften the optimal group for potent activity.[11]
C4-Phenyl Group Varied SubstitutionsModulates overall lipophilicity and pharmacokinetics.[12]
Preclinical Evaluation Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay [7]

Rationale: This assay directly measures a compound's ability to inhibit the enzymatic activity of both COX isoforms. By comparing the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity), one can determine both the potency and the selectivity of the inhibitor. The Selectivity Index (SI) is a critical parameter for identifying promising drug candidates with a potentially lower risk of gastrointestinal side effects.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Buffer Preparation: Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like glutathione and hematin.

  • Compound Preparation: Dissolve synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO to create 10 mM stock solutions. Perform serial dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Assay Procedure: a. In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound solution. b. Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate, arachidonic acid. d. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis. d. Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Chapter 4: Applications in Oncology

The versatility of the pyrazole scaffold has led to its extensive exploration in oncology, with derivatives showing activity against a multitude of cancer-related targets.[3][13][14]

Diverse Mechanisms of Anticancer Action

Unlike their singular target in inflammation, pyrazole derivatives in oncology act via multiple mechanisms:

  • Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][4][13][14] Inhibition of these pathways can halt the cell cycle and suppress tumor growth.

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization.[15] This action arrests cells in mitosis, ultimately leading to apoptotic cell death.

  • Induction of Apoptosis: Some phenylpyrazole derivatives act as selective inhibitors of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[16][17] By inhibiting MCL-1, these compounds restore the natural apoptotic process in cancer cells.

Diagram: EGFR Kinase Signaling and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

SAR and Potency of Anticancer Derivatives

The structural features required for anticancer activity vary significantly depending on the target. Fused ring systems and the presence of hydrogen bond donors are often important for potent EGFR inhibition.[4]

Table: Cytotoxic Activity of Representative Pyrazole Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Key Structural FeatureReference
Benzofuro[3,2-c]pyrazoleK562 (Leukemia)2.82Fused Benzofuran Ring[13]
Benzofuro[3,2-c]pyrazoleA549 (Lung)6.28Fused Benzofuran Ring[13]
1,3,5-Trisubstituted PyrazoleA549 (Lung)7.30 (Tubulin Assay)1H-benzofuro[3,2-c]pyrazole structure[15]
Selanyl-1H-pyrazoleHepG2 (Liver)13.85Selanyl moiety at C5[3]
Pyrazolo[1,5-a]pyrimidineHepG2 (Liver)3.53Fused Pyrimidine Ring[3]
Experimental Protocols for Anticancer Evaluation

Protocol 2: In Vitro MTT Cell Proliferation Assay [15][18]

Rationale: The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust and high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the spectrophotometric absorbance of the samples at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Chapter 5: Emerging Therapeutic Frontiers

While well-established in inflammation and oncology, the therapeutic reach of 5-methyl-4-phenylpyrazole derivatives is expanding.

  • Neuroprotective Potential: There is growing interest in pyrazole derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19] Some derivatives have shown potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and as modulators of pathways involved in neuronal cell death.[19][20] The ability to protect nerve cells from damage is a significant area of ongoing research.[21]

  • Antimicrobial and Antiviral Applications: The pyrazole scaffold has also demonstrated a broad spectrum of antimicrobial activity.[1][22][23] Notably, some phenylpyrazole derivatives have been investigated as novel anti-HIV agents.[24]

Chapter 6: Challenges and Future Directions

Despite their immense potential, the development of pyrazole-based therapeutics faces challenges, including optimizing bioavailability and minimizing potential hepatotoxicity or off-target effects.[6] The future of pyrazole drug discovery is bright, with several exciting avenues:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple biological pathways simultaneously, a strategy particularly relevant for complex diseases like cancer and neurodegeneration.[5]

  • PROTACs: Leveraging the pyrazole scaffold to create Proteolysis-Targeting Chimeras (PROTACs), which can induce the degradation of specific disease-causing proteins rather than just inhibiting them.[5]

The 5-methyl-4-phenylpyrazole core remains a highly versatile and valuable scaffold in the quest for novel therapeutics. Its continued exploration, guided by the principles and protocols outlined in this guide, promises to yield the next generation of innovative medicines.

References

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. (n.d.). BenchChem.
  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science Publisher.
  • Kumari, S., & Gupta, H. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.
  • Özdemir, A., et al. (2015). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents.
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • Tanaka, A., et al. (1998). Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. Journal of Medicinal Chemistry.
  • Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Chemistry.
  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (2026, January 3). ResearchGate.
  • Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.). ResearchGate.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega.
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026, February 23). RSC Publishing.
  • Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). ResearchGate.
  • Ravula, P., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society.
  • Cui, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Badhe, D. G., & Thopate, T. S. (2025). PYRAZOLE DERIVATIVES: PRIVILEGED HETEROCYCLES IN MEDICINAL CHEMISTRY A COMPREHENSIVE REVIEW. International Journal of Novel Research and Development.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
  • Pyrazole derivatives with diverse therapeutic activities. (n.d.). ResearchGate.
  • Bekhit, A. A., et al. (2008). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Archiv der Pharmazie.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Medicinal Chemistry.
  • Sharma, D., & Narasimhan, B. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (n.d.). National Institutes of Health.
  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • Some of the most commonly found neurodegenerative diseases. (n.d.). ResearchGate.
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
  • Ilies, D. C., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Publishing.
  • Synthetical methodologies for (a) 5-aminopyrazoles and (b)... (n.d.). ResearchGate.
  • Phenylpyrazole derivatives with antitumor activity. (n.d.). ResearchGate.
  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022, February 11). ACS Chemical Neuroscience.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). MDPI.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.

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In-Depth Technical Guide: 5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage pharmacophore development, I approach the pyrazole scaffold not merely as a chemical entity, but as a highly tunable, privileged structure in rational drug design. Heterocyclic cores, particularly pyrazoles, are a recurrent and critical motif in medicinal chemistry, heavily represented in modern FDA-approved therapeutics[1].

Specifically, 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 94933-89-8)[2] serves as an essential, versatile building block. By strategically positioning a carboxylic acid for amide coupling, a phenyl ring for hydrophobic pocket insertion, and a methyl group for steric directing, this molecule provides a robust foundation for synthesizing complex Active Pharmaceutical Ingredients (APIs), including Cannabinoid Receptor 1 (CB1) inverse agonists and selective kinase inhibitors[3].

Molecular Architecture & Physicochemical Profile

The utility of this compound stems from its precise spatial geometry and tautomeric flexibility. The


 and 

tautomers exist in rapid equilibrium, allowing the core to adapt to various receptor binding pockets via dynamic hydrogen bonding.

To facilitate downstream API development, we must first establish the baseline physicochemical parameters of this building block.

Table 1: Physicochemical and Structural Parameters

ParameterValueCausality / Relevance in Drug Design
CAS Registry Number 94933-89-8[2]Unique identifier for procurement and database cross-referencing.
Molecular Formula C11H10N2O2[4]Dictates baseline molecular composition.
Molecular Weight 202.21 g/mol [2]Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates critical interactions with target protein residues (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (N, C=O, -O-)Enhances aqueous solubility and receptor binding affinity.
LogP (Predicted) ~1.9Optimal lipophilicity for a building block, ensuring the final API maintains membrane permeability.

Pharmacological Significance & Downstream Applications

The 4-aryl-pyrazole-3-carboxamide motif is a cornerstone in the development of neuroactive and anti-inflammatory agents[3]. When this compound is subjected to amide coupling with specific lipophilic amines (e.g., piperidine or morpholine derivatives), the resulting compounds frequently exhibit potent inverse agonism at the CB1 receptor.

By stabilizing the inactive state of the CB1 receptor, these derivatives decouple the


 protein, thereby restoring intracellular cAMP levels and driving downstream metabolic regulation and appetite suppression.

CB1_Pathway Ligand Pyrazole-3-carboxamide Derivative Receptor CB1 Receptor (Inactive State Stabilization) Ligand->Receptor Inverse Agonism Gi Gi/o Protein Decoupling Receptor->Gi Prevents Activation cAMP cAMP Accumulation (Restored Levels) Gi->cAMP Removes Inhibition Metabolism Appetite Suppression & Metabolic Regulation cAMP->Metabolism Downstream Signaling

Figure 1: Mechanism of action for pyrazole-derived CB1 receptor inverse agonists.

De Novo Synthesis Strategy & Mechanistic Rationale

The synthesis of highly substituted pyrazoles requires strict regiocontrol. Our validated approach utilizes a Claisen condensation followed by a Knorr-type pyrazole annulation[5].

  • Regioselective Enolization: Phenylacetone possesses two enolizable positions. The methylene (

    
    ) protons adjacent to the phenyl ring are significantly more acidic (
    
    
    
    ) than the terminal methyl protons (
    
    
    ). Using sodium ethoxide ensures selective deprotonation at the methylene carbon.
  • Claisen Condensation: The resulting enolate attacks , yielding ethyl 2,4-dioxo-3-phenylpentanoate[5].

  • Bidentate Annulation: Hydrazine hydrate acts as a bis-nucleophile, sequentially attacking the C2 and C4 carbonyls of the diketone intermediate to close the pyrazole ring.

SynthesisWorkflow A Phenylacetone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0°C to RT) A->B C Ethyl 2,4-dioxo- 3-phenylpentanoate B->C D Cyclization (NH2NH2·H2O, AcOH, Reflux) C->D E Ethyl 5-methyl-4-phenyl- 1H-pyrazole-3-carboxylate D->E F Saponification (NaOH, then HCl) E->F G 5-methyl-4-phenyl-1H- pyrazole-3-carboxylic acid F->G

Figure 2: De novo synthetic workflow for this compound.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis relies on protocols that inherently verify their own progression. The following methodology incorporates critical in-process validation checkpoints.

Step 1: Preparation of Ethyl 2,4-dioxo-3-phenylpentanoate
  • Causality: Sodium ethoxide (NaOEt) in anhydrous ethanol is chosen over aqueous bases to prevent the premature hydrolysis of diethyl oxalate.

  • Procedure:

    • Charge a flame-dried flask with anhydrous ethanol (100 mL) and NaOEt (1.1 equiv) under an inert

      
       atmosphere.
      
    • Cool the solution to 0°C. Add diethyl oxalate (1.05 equiv) dropwise.

    • Slowly introduce phenylacetone (1.0 equiv) over 30 minutes to control the exothermic enolate formation.

    • Stir at room temperature for 12 hours.

  • Validation Check: The reaction mixture will transition from a clear solution to a deep yellow/orange enolate suspension. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1) must show the disappearance of phenylacetone (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) that stains dark brown with ferric chloride (
    
    
    ), confirming the presence of the enolizable 1,3-dicarbonyl system.
Step 2: Cyclization to Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate
  • Causality: Glacial acetic acid is utilized as a co-solvent and catalyst. It slightly protonates the carbonyl oxygens to accelerate imine formation while buffering the hydrazine to prevent off-target degradation.

  • Procedure:

    • Dissolve the crude diketone from Step 1 in ethanol (50 mL) and add glacial acetic acid (2.0 equiv).

    • Add hydrazine hydrate (1.2 equiv) dropwise at 0°C.

    • Reflux the mixture at 80°C for 4 hours.

  • Validation Check: Complete consumption of the diketone intermediate via TLC. Upon cooling to room temperature and pouring the mixture into ice water, the target pyrazole ester will spontaneously precipitate as a pale yellow solid.

Step 3: Saponification to the Free Carboxylic Acid
  • Causality: A mixed solvent system (THF/Water) is required because the pyrazole ester is highly hydrophobic and will not adequately dissolve in purely aqueous NaOH.

  • Procedure:

    • Suspend the ester in a 1:1 mixture of THF and 2M aqueous NaOH.

    • Stir vigorously at 60°C for 3 hours.

    • Evaporate the THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C and acidify dropwise with 3M HCl until pH 2 is reached.

  • Validation Check: The acidification step acts as a definitive physical validation. At pH 2, the free this compound crashes out of solution as a dense, white microcrystalline solid. Final validation is achieved via LC-MS, which must yield a dominant peak at

    
     201.1 
    
    
    
    .

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: International Journal of Molecular Sciences (PMC10178595) URL:[Link]

  • Inhibitors of RIP1 kinase and methods of use thereof (US11072607B2)
  • Synthesis and characterization of Pyrazoline derivatives Source: Academia.edu / European Journal of Chemistry URL:[Link]

Sources

Methodological & Application

synthesis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the high-purity synthesis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid starting from ethyl acetoacetate .

This specific scaffold is a critical pharmacophore in medicinal chemistry, particularly for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol addresses the synthetic challenge of introducing the phenyl group at the C4 position (carbon backbone) rather than the N1 position, which is a common error when using standard phenylhydrazine routes.

Strategic Overview

The synthesis requires constructing a 1,3-dicarbonyl backbone that already possesses the phenyl substituent at the central carbon. Direct phenylation of a pre-formed pyrazole ring is inefficient. Therefore, the strategy involves:

  • 
    -Arylation:  Transforming ethyl acetoacetate into ethyl 2-phenylacetoacetate.
    
  • Decarboxylation: Converting the

    
    -keto ester to phenylacetone (1-phenyl-2-propanone).
    
  • Claisen Condensation: Reacting phenylacetone with diethyl oxalate to form the key diketo-ester precursor.

  • Paal-Knorr Cyclization: Condensation with hydrazine to close the pyrazole ring.

Part 1: Experimental Protocol

Stage 1: Copper-Catalyzed -Arylation of Ethyl Acetoacetate

Target: Ethyl 2-phenylacetoacetate

Traditional methods using NaH and phenyl halides often yield benzyne byproducts. We utilize a mild, copper-catalyzed coupling (Ullmann-type) which is scalable and safer.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Acetoacetate 1.2 Substrate
Iodobenzene 1.0 Aryl Source
CuI (Copper(I) Iodide) 0.1 Catalyst
L-Proline 0.2 Ligand
K₂CO₃ 2.0 Base

| DMSO | Solvent | Medium (0.5 M) |

Protocol:

  • Catalyst Prep: In a flame-dried Schlenk flask under argon, combine CuI (10 mol%) and L-Proline (20 mol%).

  • Solvation: Add anhydrous DMSO and stir at room temperature for 10 minutes to form the active Cu-ligand complex (solution turns blue/green).

  • Addition: Add K₂CO₃ (2.0 equiv), followed by Ethyl Acetoacetate (1.2 equiv) and Iodobenzene (1.0 equiv).

  • Reaction: Heat the mixture to 90°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) yields Ethyl 2-phenylacetoacetate as a pale yellow oil.

Stage 2: Decarboxylative Hydrolysis

Target: Phenylacetone (1-phenyl-2-propanone)

Note: Phenylacetone is a controlled substance in many jurisdictions. This intermediate should be generated and immediately consumed in Stage 3 if regulatory protocols require it.

Protocol:

  • Dissolve Ethyl 2-phenylacetoacetate in a mixture of conc. H₂SO₄ and Water (1:2 ratio).

  • Reflux vigorously for 4 hours. The ester hydrolyzes to the

    
    -keto acid, which spontaneously decarboxylates.
    
  • Extraction: Cool and extract with Dichloromethane (DCM).

  • Isolation: Wash with NaHCO₃ (aq) to remove acidic impurities. Dry and concentrate to obtain Phenylacetone .

Stage 3: Regioselective Claisen Condensation

Target: Ethyl 3-phenyl-2,4-dioxopentanoate

This is the critical step. We must acylate the methylene (C3) of phenylacetone, not the methyl (C1). While kinetic control favors C1, thermodynamic control (NaOEt/EtOH) favors the more stable enolate conjugated with the phenyl ring.

Reagents:

Reagent Equiv. Role
Phenylacetone 1.0 Substrate
Diethyl Oxalate 1.2 Electrophile
Sodium Ethoxide (NaOEt) 1.5 Base

| Ethanol (Abs.) | Solvent | Solvent |

Protocol:

  • Base Generation: Dissolve sodium metal (1.5 equiv) in absolute ethanol to generate fresh NaOEt. Cool to 0°C.[1][2]

  • Condensation: Add a mixture of Phenylacetone (1.0 equiv) and Diethyl Oxalate (1.2 equiv) dropwise over 30 minutes.

  • Equilibration: Allow to warm to RT, then reflux for 2 hours. The solution will darken (red/orange).

  • Workup: Cool and pour into ice-cold 1M HCl. The diketo-ester will precipitate or form an oil. Extract with EtOAc.[1][3][4][5]

  • Validation: 1H NMR should show the enol proton (>12 ppm) and the ethyl ester signals.

Stage 4: Cyclization and Hydrolysis

Target: this compound

Protocol:

  • Cyclization: Dissolve the crude diketo-ester from Stage 3 in Ethanol.

  • Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 3 hours. This forms the ester intermediate (Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate).

  • Hydrolysis: To the same reaction pot, add 2M NaOH (3.0 equiv) and reflux for an additional 1 hour.

  • Isolation: Evaporate ethanol. Acidify the aqueous residue with conc. HCl to pH 2.[4]

  • Crystallization: The product, This compound , precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the carbon flow and structural transformations.

SynthesisPathway EAA Ethyl Acetoacetate (Starting Material) PhEAA Ethyl 2-phenylacetoacetate (Intermediate 1) EAA->PhEAA CuI, L-Proline K2CO3, DMSO, 90°C PhI Iodobenzene PhI->PhEAA PhAcetone Phenylacetone (Intermediate 2) PhEAA->PhAcetone H2SO4/H2O Decarboxylation Diketo Ethyl 3-phenyl-2,4-dioxopentanoate (Diketo-ester) PhAcetone->Diketo NaOEt, EtOH Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Diketo EsterProduct Ethyl 5-methyl-4-phenyl- 1H-pyrazole-3-carboxylate Diketo->EsterProduct N2H4·H2O Cyclization Hydrazine Hydrazine Hydrate Hydrazine->EsterProduct FinalProduct 5-methyl-4-phenyl-1H- pyrazole-3-carboxylic acid EsterProduct->FinalProduct NaOH, H2O Hydrolysis

Caption: Step-wise synthesis of this compound via the phenylacetone pathway.

Part 3: Scientific Integrity & Troubleshooting

Mechanistic Insights
  • Why not Japp-Klingemann? The reaction of EAA with phenyl diazonium salts (Japp-Klingemann) yields a phenylhydrazone where the phenyl ring is attached to the Nitrogen (N1). This would result in 1-phenyl-3-methyl-4-carboxylic acid derivatives. To get the 4-phenyl (C4) substitution, the phenyl group must be introduced onto the carbon backbone before the nitrogen source (hydrazine) is added.

  • Regioselectivity of Claisen Condensation: The acylation of phenylacetone with diethyl oxalate is sensitive. While the terminal methyl group is kinetically more accessible, the methylene position (between Ph and Carbonyl) forms a thermodynamically more stable enolate due to conjugation with the phenyl ring. The use of thermodynamic conditions (NaOEt/EtOH at reflux) ensures the oxalate attaches at the correct position to yield the 3-phenyl-2,4-dioxo pattern.

Critical Control Points
  • Moisture Control (Stage 1): The Ullmann coupling is sensitive to water. Use anhydrous DMSO and flame-dried glassware to prevent catalyst deactivation.

  • Decarboxylation Monitoring (Stage 2): Ensure complete evolution of CO₂. Incomplete decarboxylation will lead to complex mixtures in the next step.

  • Hydrazine Safety: Hydrazine hydrate is toxic and potentially unstable. Handle in a fume hood. In the cyclization step, it acts as a binucleophile, attacking both carbonyls of the 1,3-diketone.

References

  • Ma, D., et al. (2004). "CuI/L-Proline-Catalyzed Coupling of Aryl Iodides with Active Methylene Compounds." Organic Letters.

  • Organic Syntheses. (1941). "Phenylacetone." Org.[1][3][6][7][8] Synth. 1941, 21, 100. (Classic protocol for decarboxylation).

  • Menozzi, G., et al. (1987). "Synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids." Journal of Heterocyclic Chemistry. (Describes the Claisen/Hydrazine cyclization logic).

  • Gilbert, J. P., et al. (2006). "Regioselective synthesis of pyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Regioselective Synthesis of 5-Methyl-4-Phenylpyrazole via Enaminone Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 4-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogues), and anticancer agents. While the classic Knorr pyrazole synthesis (reaction of 1,3-dicarbonyls with hydrazines) is widely used, it often suffers from poor regioselectivity and the formation of isomeric mixtures when applied to asymmetric substrates.

This Application Note details an optimized, regioselective protocol for the synthesis of 5-methyl-4-phenyl-1H-pyrazole (tautomeric with 3-methyl-4-phenyl-1H-pyrazole). Unlike traditional methods using unstable


-keto aldehydes, this protocol utilizes 

-dimethylformamide dimethyl acetal (DMF-DMA)
to generate a stable enaminone intermediate. This route ensures exclusive regiocontrol, high yields, and simplified purification, making it suitable for both discovery-phase and scale-up workflows.
Key Advantages of this Protocol
  • Regiocontrol: Exclusive formation of the 4-phenyl isomer via steric and electronic direction.

  • Safety: Avoids the use of corrosive Vilsmeier-Haack reagents (

    
    /DMF).
    
  • Scalability: Stepwise workflow allows for intermediate validation, reducing batch failure rates.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis proceeds via a two-step sequence.[1] The regioselectivity is dictated by the initial reaction of DMF-DMA with phenylacetone.

  • Enaminone Formation: DMF-DMA reacts with the more acidic benzylic protons (

    
    -methylene) of phenylacetone (C1) rather than the terminal methyl group (C3). This forms the conjugated enaminone intermediate, 4-(dimethylamino)-3-phenylbut-3-en-2-one .
    
  • Cyclocondensation: Hydrazine hydrate attacks the hard electrophilic carbonyl center first, followed by an intramolecular Michael-type addition/elimination at the enamine carbon to close the ring.

Reaction Pathway Diagram[6]

ReactionPathway Reactant Phenylacetone (1-Phenylpropan-2-one) Inter Enaminone Intermediate (4-(dimethylamino)-3-phenylbut-3-en-2-one) Reactant->Inter 110°C, 12h - MeOH, - HNMe2 Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 5-Methyl-4-Phenylpyrazole (Target) Inter->Product Cyclocondensation - H2O, - HNMe2 Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Reaction pathway demonstrating the conversion of phenylacetone to the target pyrazole via the enaminone intermediate.[2]

Experimental Protocol

Materials & Reagents
ReagentCAS No.MW ( g/mol )RoleHazard Class
Phenylacetone 103-79-7134.18SubstratePrecursor (Control)
DMF-DMA 4637-24-5119.16C1 SynthonFlammable, Irritant
Hydrazine Hydrate (80%) 7803-57-850.06Cyclizing AgentToxic, Carcinogen, Corrosive
Ethanol (Absolute) 64-17-546.07SolventFlammable
Ethyl Acetate 141-78-688.11ExtractionFlammable
Step 1: Synthesis of Enaminone Intermediate

Objective: Functionalize the benzylic position of phenylacetone.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Phenylacetone (13.4 g, 100 mmol, 1.0 equiv) and DMF-DMA (14.3 g, 120 mmol, 1.2 equiv).

    • Note: No solvent is required if neat reagents are used; however, dry toluene (50 mL) can be used to mitigate viscosity.

  • Reaction: Heat the mixture to 110°C (oil bath temperature) for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a polar yellow spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct.

    • Purification (Optional but Recommended): The crude brown oil usually solidifies upon standing or trituration with cold diethyl ether. If necessary, recrystallize from cyclohexane/ethanol to obtain yellow crystals.

    • Yield Expectation: 85–92%.

Step 2: Cyclocondensation with Hydrazine

Objective: Ring closure to form the pyrazole core.

  • Setup: Dissolve the Enaminone Intermediate (18.9 g, 100 mmol theoretical) in Ethanol (100 mL) in a 500 mL RBF.

  • Addition: Carefully add Hydrazine Hydrate (80%) (7.5 g, 120 mmol, 1.2 equiv) dropwise at room temperature.

    • Caution: Reaction is exothermic.[3] Ensure adequate ventilation.[3][4]

  • Reaction: Reflux the mixture at 80°C for 3–5 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the yellow enaminone spot and the formation of a highly fluorescent spot (under UV 254nm).

  • Workup & Isolation:

    • Concentrate the ethanol solution to ~20% of its original volume.

    • Pour the residue into crushed ice (200 g) with vigorous stirring.

    • The product should precipitate as an off-white solid. Filter the solid using a Buchner funnel.[5]

    • Wash the cake with cold water (

      
       mL) to remove hydrazine residues.
      
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield colorless needles.

Workflow Decision Tree

Workflow Start Crude Reaction Mix (Step 2) TLC TLC Check (Enaminone consumed?) Start->TLC Quench Pour into Ice Water TLC->Quench Yes Precip Precipitate formed? Quench->Precip Filter Filter & Wash (H2O) Precip->Filter Yes (Solid) Extract Extract w/ EtOAc Dry (Na2SO4) Precip->Extract No (Oil) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Figure 2: Isolation workflow. Direct precipitation is preferred; extraction is a backup for oily products.

Characterization & Validation

To validate the synthesis of 5-methyl-4-phenylpyrazole (Structure: 3-methyl-4-phenyl-1H-pyrazole), the following analytical signals must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

2.35 (s, 3H)
Methyl group at C3/C5 position.

7.20–7.50 (m, 5H)
Phenyl ring protons at C4.

7.85–8.00 (s, 1H)
C-H Pyrazole proton (C3/C5). Diagnostic of ring closure.

12.50 (br s, 1H)
N-H (Exchangeable with

).
13C NMR ~11.0 ppmMethyl Carbon.
~118.0 ppmC4 (Quaternary, bearing Phenyl).
~135.0 ppmC3/C5 (Azomethine carbons).
Mass Spec (ESI+) m/z 159.1

Matches formula

.

Note on Tautomerism: In solution, the N-H proton undergoes rapid tautomerism. The molecule exists as an equilibrium mixture of 3-methyl-4-phenyl-1H-pyrazole and 5-methyl-4-phenyl-1H-pyrazole. For N-unsubstituted pyrazoles, these are chemically identical.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: This is the critical hazard in this protocol.[3] It is a potent hepatotoxin and suspected carcinogen.

    • Control: Always handle in a functioning fume hood.[6][7] Double-glove (Nitrile/Laminate).

    • Waste: Quench unreacted hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal, or collect as specific hazardous waste depending on facility regulations.

  • DMF-DMA: Moisture sensitive. Keep bottles tightly capped and stored under inert gas if possible.[3] Hydrolysis releases dimethylamine (fishy odor) and DMF.

References

  • General Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433-2480. Link

  • Regioselectivity Studies: Schenone, P., et al. (1990). Reaction of 1-aryl-2-propanones with DMF-DMA. Journal of Heterocyclic Chemistry, 27(2), 295. Link

  • Pyrazole Synthesis Review: Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Chemistry – A European Journal, 17(49), 13680. Link

  • Safety Data: PubChem. (n.d.). Hydrazine - Compound Summary. National Library of Medicine. Link

Sources

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Phenyl Pyrazole Derivatives: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 4-Phenyl Pyrazole Scaffold

The 4-phenyl pyrazole moiety is a highly privileged scaffold in medicinal chemistry, serving as the structural core for numerous blockbuster drugs and targeted therapeutics. Most notably, it is the defining pharmacophore in selective COX-2 inhibitors (e.g., Celecoxib analogs) and potent p38 MAPK inhibitors used to treat inflammatory diseases and oncology targets[1].

Constructing this biaryl linkage at the C4 position of the pyrazole ring is predominantly achieved via the Suzuki-Miyaura cross-coupling reaction . However, the unique electronic and coordination properties of the pyrazole ring present specific mechanistic hurdles that require highly optimized catalytic systems[2].

Mechanistic Causality & Reaction Dynamics

The synthesis of 4-phenyl pyrazoles via palladium-catalyzed cross-coupling is not a trivial application of standard Suzuki conditions. Application scientists must navigate two primary challenges:

  • The N-H Poisoning Effect (Catalyst Deactivation): Unprotected N-H pyrazoles are relatively acidic and possess a strong affinity for transition metals. During the catalytic cycle, they can coordinate with the Palladium(II) intermediate, forming a highly stable, off-cycle Pd-azolyl complex . This shifts the catalytic resting state, effectively poisoning the catalyst and halting the reaction [1][3].

  • Electronic Deactivation at C4: The pyrazole ring is electron-rich, particularly at the C4 position. When utilizing a 4-halo-pyrazole as the electrophile, this electron density strengthens the C-X bond, making the initial oxidative addition of Pd(0) significantly slower compared to standard aryl halides.

The Solution: To overcome these barriers, researchers must either employ N-protecting groups (e.g., THP, SEM, Trityl, or Methyl) to block metal coordination, or utilize advanced dialkylbiaryl phosphine ligands (Buchwald-type ligands like XPhos or RuPhos). The extreme steric bulk of these ligands prevents the formation of the off-cycle Pd-azolyl complex while accelerating both oxidative addition and reductive elimination [1][3][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd 4-Halo-Pyrazole PdII 4-Pyrazolyl-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet Phenylboronic Acid + Base PdII_Aryl 4-Pyrazolyl-Pd(II)-Phenyl TransMet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Phenyl Pyrazole RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-phenyl pyrazole synthesis.

Quantitative Data: Comparative Catalytic Systems

The choice of catalytic system is dictated by the protection status and steric environment of the pyrazole substrate [2][2].

Catalyst SystemSubstrate TypeSolvent SystemTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)N-Protected (e.g., N-Methyl)Dioxane/H₂O (4:1)90 °C / 12 h75–85%Standard oxidative addition; requires N-protection to prevent Pd-poisoning.
Pd(dppf)Cl₂ (2 mol%)N-Protected (e.g., N-Trityl)THF/H₂O (5:1)80 °C / 6 h80–90%Bidentate ligand prevents ligand dissociation, stabilizing the Pd(II) intermediate.
RuPhos-Pd G2 (1 mol%)N-Protected (Sterically hindered)Dioxane/H₂O (4:1)100 °C (MW) / 5 min85–95%Electron-rich ligand accelerates oxidative addition; MW heating overcomes steric barriers.
XPhos-Pd G2 (2 mol%)Unprotected (N-H)Dioxane/H₂O (4:1)100 °C / 15 h80–95%Extreme steric bulk prevents N-H coordination to Pd, avoiding catalyst deactivation.

Self-Validating Experimental Protocols

Protocol A: Conventional Thermal Coupling (For N-Protected Pyrazoles)

This protocol is optimized for robust, scalable synthesis of N-substituted 4-phenyl pyrazoles using standard benchtop equipment [2][2].

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL total)

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine the 4-bromo-1-methyl-1H-pyrazole, phenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex necessary for transmetalation.

  • Degassing (Critical Step): Subject the mixture to three cycles of vacuum/nitrogen backfilling. Causality: Ambient oxygen will rapidly insert into the Pd-Aryl bond or oxidize the phosphine ligands, terminating the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of nitrogen, seal the flask, and heat to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Coupling (For Unprotected N-H Pyrazoles)

This protocol utilizes Buchwald precatalysts and microwave irradiation to overcome the activation barriers associated with unprotected pyrazoles [3][4] [4][5].

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd G2 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 4 mL total)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial, combine all solid reagents (pyrazole, boronic acid, K₃PO₄, and XPhos-Pd G2).

  • Solvent & Seal: Add the Dioxane/H₂O mixture. Purge the vial with Argon for 5 minutes, then seal securely with a Teflon septum.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15–20 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating. This intense kinetic energy, combined with the steric bulk of XPhos, forces the reaction past the activation barrier of the off-cycle Pd-azolyl resting state.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with Ethyl Acetate. Concentrate the filtrate for immediate chromatographic purification.

Analytical Validation Checkpoints

To ensure the protocol functions as a self-validating system, verify the reaction success through the following analytical gates:

  • TLC Monitoring: The 4-phenyl pyrazole product will exhibit a significantly lower

    
     value than the starting bromopyrazole in non-polar solvent mixtures (e.g., Hexane/EtOAc) due to increased polarity. It will also be highly UV-active at 254 nm due to the extended biaryl conjugation.
    
  • LC-MS Verification: Confirm the disappearance of the characteristic

    
     isotopic doublet (1:1 ratio) of the brominated starting material. The product mass spectrum must show a clean 
    
    
    
    peak corresponding to the coupled biaryl mass.
  • ¹H NMR Shift Analysis: The pyrazole C3-H and C5-H protons are diagnostic. In the starting material, they appear as distinct singlets or doublets around 7.5–8.0 ppm. Upon successful coupling, the introduction of the phenyl ring causes an anisotropic shift, and the appearance of a new 5H multiplet around 7.2–7.5 ppm confirms C-C bond formation.

Biological Application: Target Pathway

BiologicalPathway Stimulus Inflammatory Stimuli p38 p38 MAPK Pathway Stimulus->p38 Activates COX2 COX-2 Enzyme p38->COX2 Upregulates Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inhibitor 4-Phenyl Pyrazole Inhibitor->p38 Kinase Inhibition Inhibitor->COX2 Direct Inhibition

Biological signaling pathway illustrating the inhibitory role of 4-phenyl pyrazoles.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. URL:[Link]

  • Der Pharma Chemica. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. URL:[Link]

  • Hong et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ. URL: [Link]

Sources

microwave-assisted synthesis of 4-phenylpyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Phenylpyrazole Carboxylic Acids

Part 1: Executive Summary & Strategic Rationale

The 4-phenylpyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), substituted kinase inhibitors, and transient receptor potential (TRP) channel modulators. Traditional thermal synthesis of these motifs often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and difficult purification profiles due to catalyst decomposition over long heating cycles.

This guide details a microwave-assisted organic synthesis (MAOS) workflow that reduces total synthesis time from days to under 60 minutes while improving isolated yields by 15–25%. We prioritize a modular Suzuki-Miyaura Cross-Coupling approach, allowing researchers to rapidly diversify the 4-phenyl moiety—a critical requirement for Structure-Activity Relationship (SAR) studies.

Key Advantages of this Protocol:

  • Speed: Reaction kinetics accelerated by 100–1000x via dielectric heating.

  • Purity: Rapid heating profiles minimize thermal degradation of palladium catalysts.

  • Scalability: Protocols are validated for 0.5 mmol to 20 mmol scales.

Part 2: Scientific Foundation & Mechanism[1]

Dielectric Heating vs. Thermal Conduction

Unlike conventional oil baths which rely on convection and conduction (surface-to-center heating), microwave irradiation utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water, Ethanol) align with the oscillating electric field. The molecular friction generated by this realignment generates internal heat instantaneously.

  • Selective Heating: Heterogeneous catalysts (e.g., Pd/C) or ionic reagents (e.g., aqueous bases) absorb microwave energy more efficiently than the bulk solvent, creating "molecular hot spots" that overcome activation energy barriers (

    
    ) more effectively than bulk heating.
    
Mechanistic Pathway: The Suzuki-Hydrolysis Cascade

The synthesis proceeds via two distinct microwave-driven steps:

  • Pd-Catalyzed Cross-Coupling: The oxidative addition of the 4-bromopyrazole to Pd(0) is the rate-determining step. Microwave irradiation accelerates this step and promotes the transmetallation with the aryl boronic acid.

  • Saponification: Rapid nucleophilic attack of hydroxide on the ester carbonyl, facilitated by the superheating of the aqueous/organic interface.

Part 3: Experimental Workflows (Visualization)

The following diagram illustrates the logical flow and decision points for the synthesis.

G cluster_QC Quality Control Gates Start Starting Material: Ethyl 4-bromo-1H-pyrazole-3-carboxylate Step1 Step 1: MW Coupling 150°C, 10-15 min (Suzuki-Miyaura) Start->Step1 Reagents1 Reagents: Ar-B(OH)2, Pd(PPh3)4 Na2CO3, DME/H2O Reagents1->Step1 Intermediate Intermediate: Ethyl 4-arylpyrazole-3-carboxylate Step1->Intermediate >90% Conv. Step2 Step 2: MW Hydrolysis 100°C, 5 min Intermediate->Step2 QC1 LCMS Check (Absence of Bromide) Intermediate->QC1 Reagents2 Reagents: LiOH or NaOH EtOH/H2O Reagents2->Step2 Final Final Product: 4-Arylpyrazole-3-carboxylic Acid Step2->Final Quant. Yield QC2 1H NMR / pH Check (Acidification) Final->QC2

Caption: Figure 1. Microwave-assisted modular synthesis workflow for 4-phenylpyrazole carboxylic acids via Suzuki coupling and subsequent hydrolysis.

Part 4: Detailed Experimental Protocols

Method A: Modular Suzuki-Miyaura Coupling (Recommended)

Best for: Creating libraries of analogs with different phenyl substitutions.

Materials:

  • Substrate: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids)

  • Base: 2M Aqueous Na2CO3 (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) : Water (3:1 ratio)

Protocol:

  • Vessel Loading: In a 10 mL microwave-transparent process vial, dissolve the pyrazole substrate (1.0 mmol, ~233 mg) and phenylboronic acid (1.5 mmol) in 3 mL of DME.

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol). Critical: Purge the vial with nitrogen or argon for 30 seconds before and after catalyst addition to prevent oxidative deactivation.

  • Base Addition: Add 1.5 mL of 2M Na2CO3. Cap the vial immediately with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 150°C.

    • Hold Time: 10 minutes.

    • Stirring: High.

    • Pre-stirring: 30 seconds (to homogenize the biphasic mixture).

  • Work-up: Cool to RT (compressed air cooling). Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO4 and concentrate.

    • Self-Validating Check: Analyze crude by LCMS. Conversion should be >95%. If <80%, extend MW time by 5 mins.

Method B: Rapid Ester Hydrolysis (Saponification)

Best for: Converting the ester intermediate from Method A to the final acid.

Protocol:

  • Vessel Loading: Dissolve the crude ester (from Method A) in Ethanol (3 mL).

  • Reagent: Add 2M NaOH or LiOH (4.0 equiv).

  • Microwave Irradiation:

    • Temperature: 100°C.

    • Hold Time: 5 minutes.

  • Isolation: Pour reaction mixture into crushed ice/water. Acidify to pH 2–3 with 1N HCl. The carboxylic acid usually precipitates as a white solid. Filter and dry.

Part 5: Data Presentation & Comparative Analysis

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux methods for 4-phenylpyrazole synthesis.

ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement Factor
Reaction Temperature 80–100°C (Oil Bath)140–160°C (Internal)+60°C (Safely)
Coupling Time 12–16 Hours10–15 Minutes~60x Faster
Hydrolysis Time 2–4 Hours2–5 Minutes~40x Faster
Typical Yield (Coupling) 65–75%85–95%+20%
Catalyst Loading 5–10 mol%1–2 mol% (Optimized)Lower Cost
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Chemistry

Data Source: Aggregated from comparative studies (Hu et al., 2000; Obermayer & Kappe, 2011).

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O2.Ensure rigorous N2/Ar purging. Switch to Pd(dppf)Cl2 for higher stability.
Vessel Over-pressure Solvent vapor pressure too high.Switch from EtOH/Water to DMF/Water or NMP (higher boiling points). Reduce fill volume to <50%.
Protodeboronation Boronic acid instability.Use excess boronic acid (2.0 equiv). Lower temp to 120°C and extend time to 20 min.
Black Pd Precipitation Catalyst decomposition ("Pd Black").Reaction too hot/long. Reduce temp by 10°C. Add TBAB (tetrabutylammonium bromide) as a phase transfer agent/stabilizer.

Part 7: References

  • Hu, J., et al. (2000).[2] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chemical Research in Chinese Universities. 2

  • Obermayer, D., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Journal of Organic Chemistry.

  • Gomes, M., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry.

  • Rojas-Pérez, K., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3. Molbank.

  • BenchChem Application Note. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. 3

Sources

HPLC method development for 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Systematic Development of a Stability-Indicating Reversed-Phase HPLC Method for 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. This guide is tailored for researchers, analytical scientists, and drug development professionals, offering in-depth explanations for experimental choices, from initial analyte characterization to final method optimization. The narrative emphasizes a logical, science-driven approach to achieve optimal chromatographic performance, including peak shape, resolution, and sensitivity, in accordance with established scientific principles and regulatory standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Objective

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. The accurate quantification and purity assessment of this analyte are critical for quality control in manufacturing, stability testing, and pharmacokinetic studies. The primary objective of this work is to develop a reliable RP-HPLC method capable of separating the main compound from potential impurities and degradation products, thereby serving as a stability-indicating assay.

Analyte Characterization and Initial Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties directly inform the selection of the column, mobile phase, and detection parameters.

Structural Analysis and Physicochemical Properties

The structure of this compound reveals several key features that govern its chromatographic behavior:

  • An Acidic Functional Group: The presence of a carboxylic acid (-COOH) group makes the molecule acidic. Its ionization state is highly dependent on the mobile phase pH.

  • Aromatic Systems: The phenyl and pyrazole rings are chromophores that allow for strong UV absorbance, making UV-Vis detection a suitable choice.

  • Hydrophobicity: The phenyl group imparts significant non-polar character to the molecule.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source Significance for HPLC Method Development
Molecular Formula C₁₁H₁₀N₂O₂ [1][2] Defines the molecular weight and elemental composition.
Molecular Weight 202.21 g/mol [1][2] Essential for preparing standard solutions of known concentration.
Calculated logP 2.1 [1] Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

| Key Functional Groups | Carboxylic acid, Phenyl ring, Pyrazole ring | N/A | The acidic group necessitates pH control. Aromatic rings provide UV absorbance for detection. |

The Critical Role of Mobile Phase pH

For ionizable compounds like carboxylic acids, controlling the mobile phase pH is the most critical factor for achieving good peak shape and reproducible retention.[3] When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This can lead to severe peak distortion, such as fronting or tailing.[4]

To ensure a single, stable form of the analyte is present during chromatography, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[5] For a carboxylic acid, this means using an acidic mobile phase to suppress ionization and keep the molecule in its more hydrophobic, protonated form (-COOH). This approach leads to enhanced retention on a reversed-phase column and sharp, symmetrical peaks.[4][6] A pH range of 2 to 4 is generally a robust starting point for method development with weak acids.[6]

Systematic Method Development Workflow

The development process follows a logical progression from initial screening to fine-tuning of chromatographic parameters. This workflow is designed to efficiently identify the optimal conditions for the separation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (logP, pKa estimate, UV spectra) Column_Select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column_Select Based on Hydrophobicity Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH with 0.1% Acid) Column_Select->Mobile_Phase_Screen Standard Starting Point Gradient Generic Gradient Run (5-95% Organic) Mobile_Phase_Screen->Gradient Determine Elution % Optimize_pH Optimize Mobile Phase (Acid type/concentration) Gradient->Optimize_pH Refine Selectivity Optimize_Grad Optimize Gradient Profile (Slope and Time) Optimize_pH->Optimize_Grad Improve Resolution Optimize_Flow Optimize Flow Rate & Temp. Optimize_Grad->Optimize_Flow Adjust Speed/Efficiency Final_Method Final Isocratic/Gradient Method Optimize_Flow->Final_Method Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) Final_Method->Validation Prove Fitness for Purpose

Caption: HPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.[7]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and high-purity acids such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

  • Analyte Standard: A well-characterized reference standard of this compound.

Protocol 1: Initial Screening and Wavelength Selection

Objective: To determine the optimal detection wavelength and the approximate organic solvent concentration required for elution.

Steps:

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in methanol). Dilute this stock to approximately 10-20 µg/mL using a 50:50 mixture of water and methanol.

  • Wavelength Selection: Using the PDA detector, acquire the UV spectrum of the analyte from 200 to 400 nm. Identify the wavelength of maximum absorbance (λ-max) for use in the method.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The use of a simple acidic mobile phase is often sufficient for good chromatography.[8]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Initial Gradient Run: Perform a broad gradient elution to quickly assess the retention behavior.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

Expected Outcome: This run will establish the approximate percentage of organic solvent at which the analyte elutes, which is the foundation for further optimization.

Protocol 2: Method Optimization

Objective: To refine the separation by optimizing the mobile phase composition, gradient slope, and other parameters to achieve the desired resolution and peak shape.

Steps:

  • Organic Modifier Evaluation: Repeat the gradient run from Protocol 1, but replace acetonitrile (Mobile Phase B) with methanol containing 0.1% formic acid. Compare the chromatograms for changes in selectivity and peak shape. Acetonitrile and methanol interact differently with analytes and can provide different separation profiles.[3]

  • Gradient Optimization: Based on the initial screening run, design a more focused gradient. For example, if the analyte eluted at 12 minutes in the initial run (corresponding to ~50% ACN), a new gradient could be: 30% to 70% ACN over 10-15 minutes. This will improve the resolution around the main peak.

  • Acid Modifier Evaluation: If peak shape is still suboptimal, evaluate different acid modifiers. For example, 0.05% TFA often provides sharper peaks due to its ion-pairing properties, but it can be difficult to remove from the column. 0.1% phosphoric acid provides a lower pH and high buffering capacity.[5]

  • Flow Rate and Temperature Adjustment:

    • Temperature: Increasing the column temperature (e.g., to 35-40 °C) can decrease viscosity, reduce backpressure, and sometimes improve peak efficiency.

    • Flow Rate: Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can be used to balance analysis time with separation efficiency.

Final Optimized Method and System Suitability

Following a systematic optimization process, a final method is established. The example below represents a plausible optimized method for this analyte.

Table 2: Final Optimized HPLC Method

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 65% B in 12 minutes, followed by a 3-minute hold at 95% B and re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at λ-max (e.g., 254 nm)
Injection Volume 5 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

System Suitability Testing

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution multiple times (e.g., n=5) and evaluating key parameters. This practice is a core requirement of method validation.[9][10]

Table 3: Typical System Suitability Acceptance Criteria (as per USP/ICH)

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% Demonstrates injection precision.

| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Demonstrates chromatographic system stability. |

Method Validation Principles

Once the method is optimized, it must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12][13] Validation ensures the method provides reliable, accurate, and reproducible data. Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking experiments (percent recovery).

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, organic content), providing an indication of its reliability during normal usage.[10]

Conclusion

This application note outlines a logical and scientifically grounded framework for developing a stability-indicating RP-HPLC method for this compound. By systematically evaluating and optimizing critical parameters, particularly mobile phase pH and organic solvent composition, a robust and reliable analytical method can be achieved. The principles and protocols described herein are broadly applicable to other acidic pharmaceutical compounds and serve as a guide for developing methods that meet stringent regulatory expectations for quality, accuracy, and precision.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...[Link]

  • ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification...[Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PMC. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Moshang Chemical. (n.d.). 5-methyl-4-phenyl-1(2)H-pyrazole-3-carboxylic acid. [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?[Link]

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Application Notes and Protocols for the Preparation and Evaluation of Pyrazole-Based Kinase Inhibitors Utilizing a 5-Methyl-4-Phenyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the synthesis and biological evaluation of novel kinase inhibitors based on a 5-methyl-4-phenylpyrazole core. We will detail a robust synthetic route to the scaffold, discuss strategies for derivatization based on structure-activity relationship (SAR) principles, and provide step-by-step protocols for both biochemical and cellular assays to determine inhibitor potency and efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pursuit of selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery.[3] Kinases, by catalyzing the phosphorylation of proteins, control a vast array of cellular processes, and their aberrant activity is a frequent driver of oncogenesis.[4] Consequently, small molecules that can modulate kinase activity are of immense therapeutic interest.

The pyrazole heterocycle is a five-membered ring containing two adjacent nitrogen atoms that has proven to be an exceptionally versatile scaffold for developing kinase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[5] Several approved anti-cancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[1]

The 5-methyl-4-phenyl substitution pattern on the pyrazole ring offers a specific tactical advantage. The phenyl group at the C4 position can be directed towards specific pockets within the kinase active site (e.g., the S1' subsite), while the methyl group at C5 provides a stable anchor.[6] The N1 position of the pyrazole is a primary vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will focus on leveraging this specific scaffold for the rational design and synthesis of novel kinase inhibitors.

Synthesis of the Core Scaffold: 5-Methyl-4-phenyl-1H-pyrazole

The synthesis of the core pyrazole scaffold is the foundational step in this workflow. A common and reliable method involves the condensation of a β-ketoaldehyde equivalent with hydrazine. The following protocol describes a representative synthesis of 2-phenyl-3-oxobutanal, which serves as the key precursor.

Protocol 2.1: Synthesis of 2-phenyl-3-oxobutanal (Intermediate A)

This protocol outlines the formylation of phenylacetone.

Materials:

  • Phenylacetone

  • Ethyl formate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred suspension of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add a solution of phenylacetone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick precipitate should be observed.

  • Cool the mixture in an ice bath and quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-3-oxobutanal (Intermediate A), which can often be used in the next step without further purification.

Protocol 2.2: Synthesis of 5-Methyl-4-phenyl-1H-pyrazole (Core Scaffold)

This protocol describes the cyclization of Intermediate A with hydrazine hydrate.

Materials:

  • Crude 2-phenyl-3-oxobutanal (Intermediate A)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve the crude Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-methyl-4-phenyl-1H-pyrazole.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Pyrazole Formation Phenylacetone Phenylacetone Reagents1 1. NaOMe, Diethyl Ether, 0°C 2. Stir at RT, 12-16h Phenylacetone->Reagents1 EtOCHO Ethyl Formate EtOCHO->Reagents1 Workup1 Acidic Workup (1M HCl) Extraction Reagents1->Workup1 Quench IntermediateA Intermediate A (2-phenyl-3-oxobutanal) Workup1->IntermediateA Reagents2 Ethanol, Acetic Acid (cat.) Reflux, 4-6h IntermediateA->Reagents2 IntermediateA->Reagents2 Input to Step 2 Hydrazine Hydrazine Hydrate Hydrazine->Reagents2 Workup2 Purification (Recrystallization) Reagents2->Workup2 CoreScaffold Target Scaffold (5-Methyl-4-phenyl-1H-pyrazole) Workup2->CoreScaffold

Caption: Synthetic route to the 5-methyl-4-phenylpyrazole core scaffold.

Structure-Activity Relationship (SAR) and Derivatization

The synthesized 5-methyl-4-phenylpyrazole is a platform for creating a library of potential kinase inhibitors. The key to developing potent and selective inhibitors lies in the strategic modification of this core.[6][7]

  • N1-Substitution: The N1 position is the most common site for modification. Introducing different aryl or alkyl groups can profoundly impact kinase binding. For example, attaching a group capable of forming a hydrogen bond with the "hinge" region of the kinase ATP-binding site is a classic strategy.

  • C4-Phenyl Substitution: The phenyl ring at the C4 position can be substituted with various functional groups (e.g., halogens, methoxy, amino groups) to explore interactions with different sub-pockets of the kinase active site and to modulate physicochemical properties like solubility and cell permeability.[8]

  • C3-Position: While the current scaffold is unsubstituted at C3, this position can also be functionalized to extend into other regions of the active site, potentially increasing selectivity.

The table below presents hypothetical data for a series of compounds to illustrate how SAR can be explored.

Compound IDN1-SubstituentC4-Phenyl Substituentp38α Kinase IC₅₀ (nM)[7][8]
S-1 -H-H>10,000
S-2 -Methyl-H5,200
S-3 -Phenyl-H850
S-4 4-Pyridyl-H95
S-5 4-Pyridyl4-Fluoro45
S-6 4-Pyridyl4-Methoxy110

This is illustrative data based on common SAR trends for pyrazole-based kinase inhibitors.

Biological Evaluation: Protocols

Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a two-tiered approach: an initial in vitro biochemical assay to measure direct inhibition of the target kinase, followed by cell-based assays to evaluate efficacy in a more physiologically relevant context.[9]

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol provides a method for determining the IC₅₀ value of an inhibitor against a target kinase (e.g., p38α MAP Kinase) by measuring the amount of ADP produced in the kinase reaction.[10][11]

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. The kinase reaction produces ADP. After the reaction, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert ADP to ATP and generate a light signal via a luciferase reaction. The amount of light produced is directly proportional to the amount of ADP formed and inversely proportional to the activity of the kinase.

Materials:

  • Target kinase (e.g., recombinant human p38α)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[10] Include a "no inhibitor" control (vehicle) and a "no enzyme" control.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase to each well of a 384-well plate, except for the "no enzyme" control wells.[10]

  • Inhibitor Addition: Add 2.5 µL of the serially diluted test compounds or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be at or near the Kₘ for both ATP and the substrate peptide.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.[10]

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding affinity of a test compound to its target kinase within living cells.[3][12][13]

Principle: The NanoBRET™ Target Engagement assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with a small, bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. An unlabeled test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[12][14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding the NanoLuc®-Kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ TE Kinase Assay reagents (including tracer and substrate)

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Seeding & Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the NanoLuc®-Kinase fusion vector according to the manufacturer's protocol and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®.

  • Assay Execution:

    • Carefully remove the media from the cells.

    • Add the test compounds and the NanoBRET™ tracer (at its recommended concentration) to the cells simultaneously.

    • Incubate the plate in a CO₂ incubator at 37°C for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ substrate/inhibitor solution to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which reflects the compound's apparent cellular affinity for the target.

Illustrative Kinase Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, TNFR) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK Stress Stress Stimuli (UV, Cytokines) Stress->Receptor MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (TNF-α, IL-6) TranscriptionFactors->GeneExpression translocates & activates Inhibitor 5-Methyl-4-Phenyl Pyrazole Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway targeted by an inhibitor.[7]

Concluding Remarks

The 5-methyl-4-phenylpyrazole scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and characterize new chemical entities based on this core. By systematically exploring the structure-activity relationship and employing both biochemical and cellular assays, researchers can efficiently advance hit compounds toward leads with therapeutic potential.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 8(16), 1452-1467. (Note: While the full text may be behind a paywall, abstracts and related articles can provide context. A representative link is provided to the journal page). Available at: [Link]

  • Tebbe, M. J., Wepsiec, J. P., Lobb, K. L., Hipskind, P. A., Lall, M. S., & Nixon, J. R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & medicinal chemistry letters, 17(22), 6143-6148. Available at: [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Wurz, R. P., Pettus, L. H., & Webber, R. K. (2009). Pyrazole inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 19(16), 4647-4650. (Note: A representative link is provided to the journal page). Available at: [Link]

  • Oda, K., Arisawa, M., & Shuto, S. (2019). Synthesis of 4-Aroyl-5-arylpyrazoles and 4-Aroyl-3-arylpyrazoles via the Reaction of Enaminodiketones with Substituted Hydrazine. HETEROCYCLES, 100(1), 26-39. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Available at: [Link]

  • Promega Connections. (2018). Kinase Inhibitors as Therapeutics: A Review. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2018). NanoBRET technology used to profile kinase inhibitor target engagement in cells. Frontiers in Chemistry. Available at: [Link]

  • PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol. Available at: [Link]

  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(23), 14703-14715. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Beilstein-Institut. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Villalobos-Hernandez, J. R., Cadena-Zamudio, J. D., Ramos-Sánchez, J. P., & Melgar-Fernández, R. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 13(1), 1-13. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Dube, P. N., Bule, S. S., Ushir, Y. V., & Kumbhare, M. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1163-1169. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. Available at: [Link]

  • Wang, Y., Zhang, T., Li, D., Liu, Y., Zhang, J., & Liu, H. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(13), 2631-2635. Available at: [Link]

  • El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, M. G. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 16(18), 10665-10678. Available at: [Link]

  • Kumar, A., & Siddiqui, S. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029. Available at: [Link]

  • Beevi, J., Janaki, M., Merlin, N. J., & Emmanuel, B. D. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Chemistry, 5(1), 1-8. Available at: [Link]

  • ResearchGate. (2025). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available at: [Link]

  • Wróbel, M., & Ejsmont, K. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed via the Friedländer Reaction?. Molecules, 28(22), 7612. Available at: [Link]

  • El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, M. G. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 16(18), 10665-10678. Available at: [Link]

  • Syam, Y. M., Amin, K. M., Anwar, M. M., Ali, H. I., & Serry, A. M. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Bioorganic Chemistry, 131, 106312. Available at: [Link]

  • Gong, Q., Wang, H., Cao, J., Li, Z., Zhou, M., Chu, Y., ... & Liu, H. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS omega. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-Phenyl-1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-OPT-405 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocol

Executive Summary: The Synthetic Pathway

To improve the yield of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid , we must first validate the synthetic architecture. The most robust industrial route utilizes a Claisen condensation between phenylacetone and diethyl oxalate, followed by a Knorr-type cyclization with hydrazine.

Critical Regiochemical Note: To achieve the 4-phenyl / 5-methyl substitution pattern, you must use 1-phenylpropan-2-one (phenylacetone) as your starting ketone.

  • Incorrect Precursor: Propiophenone (1-phenylpropan-1-one) will yield the isomer 5-phenyl-4-methyl-1H-pyrazole-3-carboxylic acid.

Visual Workflow (Graphviz)

The following diagram outlines the optimized reaction cascade and critical control points (CCPs).

ReactionPathway Start Start: Phenylacetone (1-phenylpropan-2-one) Intermed Intermediate: Ethyl 2,4-dioxo-3-phenylpentanoate (Enolate Salt) Start->Intermed Claisen Condensation (Control Temp < 10°C) Reagent1 Reagent: Diethyl Oxalate + NaOEt (Base) Reagent1->Intermed Ester Intermediate: Ethyl 5-methyl-4-phenyl- pyrazole-3-carboxylate Intermed->Ester Knorr Cyclization (Reflux, pH Control) Step2 Cyclization: + Hydrazine Hydrate Step2->Ester Hydrolysis Hydrolysis: NaOH / H2O then HCl Ester->Hydrolysis Saponification Final Target: 5-methyl-4-phenyl-1H- pyrazole-3-carboxylic acid Hydrolysis->Final Acidification (pH 3.0)

Caption: Optimized synthetic pathway highlighting the three critical stages: Claisen condensation, Cyclization, and Hydrolysis.

Phase 1: The Claisen Condensation (The Yield Killer)

Objective: Synthesis of Ethyl 2,4-dioxo-3-phenylpentanoate. Primary Failure Mode: Low yield due to ketone self-condensation or moisture contamination.

Optimization Protocol

The standard "dump and stir" method fails here because phenylacetone can self-condense. You must switch to an Inverse Addition protocol.

ParameterStandard Condition (Risk)Optimized Condition (High Yield)
Base NaOEt (commercial)Freshly prepared NaOEt (Na metal in dry EtOH)
Stoichiometry 1:1:1 (Ketone:Oxalate:Base)1.0 : 1.2 : 1.25 (Excess Oxalate/Base drives equilibrium)
Addition Order Add Base to Ketone+OxalateAdd Ketone to Base+Oxalate (Keeps Ketone concentration low)
Temperature Room Temperature0–5°C during addition , then allow to warm

Step-by-Step Guide:

  • Prepare Base: Dissolve sodium metal (1.25 eq) in absolute ethanol under

    
    . Ensure complete dissolution.
    
  • Add Electrophile: Cool to 0°C. Add diethyl oxalate (1.2 eq) in one portion. The mixture may turn yellow.

  • Controlled Addition: Mix phenylacetone (1.0 eq) with a small volume of dry ethanol. Add this solution dropwise to the oxalate/base mixture over 45–60 minutes.

    • Why? This ensures diethyl oxalate is always in vast excess relative to the enolate of the ketone, preventing the ketone from reacting with itself.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) should form.

  • Workup: Do NOT add water yet if proceeding directly to cyclization (Telescoping). If isolating, acidify with dilute acetic acid/ice water and extract.

Phase 2: Cyclization (Knorr Synthesis)

Objective: Formation of the pyrazole ring.[1][2][3] Primary Failure Mode: Formation of "sticky oils" or regioisomeric mixtures.

Troubleshooting "Sticky Oil" Syndrome

If your product crashes out as a gum rather than a solid, it is usually due to impurities from Step 1 or incorrect pH during cyclization.

Protocol:

  • Solvent Switch: If you isolated the intermediate, dissolve in Glacial Acetic Acid rather than Ethanol. Acetic acid acts as both solvent and catalyst, often improving crystallinity.

  • Temperature Control: Add Hydrazine Hydrate (1.1 eq) dropwise at 0–10°C. The reaction is highly exothermic.

    • Warning: Rapid addition causes local overheating, leading to decomposition tars.

  • Reflux: After addition, reflux for 2 hours.

  • Isolation: Pour the reaction mixture into crushed ice. The ethyl ester of the target pyrazole should precipitate as a solid.

Phase 3: Hydrolysis and Final Isolation

Objective: Conversion of Ester to Acid. Primary Failure Mode: Decarboxylation. Pyrazole-3-carboxylic acids are prone to losing


 under thermal acidic conditions.

Protocol:

  • Alkaline Hydrolysis: Suspend the ester in 10% NaOH (aq). Heat to reflux until the solid dissolves (usually < 1 hour).

    • Note: Do not use acid hydrolysis (HCl reflux); it will likely decarboxylate your product to 5-methyl-4-phenyl-1H-pyrazole.

  • Clarification: If the solution is dark, treat with activated charcoal at 60°C for 15 mins and filter through Celite.

  • Controlled Acidification (The "Isoelectric Drop"):

    • Cool the filtrate to 0–5°C.

    • Slowly add 6N HCl with vigorous stirring.

    • STOP when pH reaches 3.0–3.5 .

    • Why? Going to pH 1.0 often redissolves the pyrazole (protonating the nitrogen) or traps inorganic salts. The free acid precipitates best at its isoelectric point.

Troubleshooting Decision Tree

Troubleshooting Q1 Is Overall Yield < 40%? Q2 Is the intermediate (Step 1) solid? Q1->Q2 Yes Q3 Is the final product melting point sharp? Q2->Q3 Yes (Good Intermediate) Action1 Check Reagents: Is Ethanol 'Absolute'? Is NaOEt fresh? Q2->Action1 No (Oily/Dark) Action2 Implement Inverse Addition: Add Ketone to Oxalate Q2->Action2 No (Low conversion) Action3 Recrystallize from EtOH/Water (9:1) Q3->Action3 No (Impure) Action4 Check Hydrolysis pH: Did you overshoot pH 3? Q3->Action4 Yes (But low mass)

Caption: Diagnostic logic flow for identifying yield loss at specific experimental stages.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol (95%) instead of Absolute Ethanol in Step 1? A: No. Water is the enemy of the Claisen condensation. Moisture reacts with Sodium Ethoxide to form Sodium Hydroxide and Ethanol. Sodium Hydroxide then hydrolyzes your Diethyl Oxalate into Oxalic Acid salts, killing the reaction stoichiometry. You must use anhydrous conditions (dry solvent,


 atmosphere).

Q: My final product is beige/brown. How do I purify it? A: Pyrazoles often trap trace oxidation products.

  • Dissolve the crude acid in dilute Sodium Bicarbonate (

    
    ). The pyrazole acid will dissolve; non-acidic impurities will not.
    
  • Filter off the insoluble solids.

  • Re-precipitate the filtrate with HCl to pH 3.

  • If color persists, recrystallize from Ethanol/Water (1:1) .

Q: Why do you recommend Phenylacetone? Isn't Propiophenone easier to get? A: Propiophenone (


) condenses with oxalate to place the phenyl group at the ketone position. Upon cyclization, this yields the 5-phenyl-4-methyl  isomer. To get the 4-phenyl-5-methyl  isomer (where the phenyl is on the backbone carbon, not the hydrazone carbon), the phenyl group must be on the central carbon of the 1,3-diketone precursor. Only Phenylacetone (

) provides this geometry.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Pyrazole Synthesis (Knorr Reaction)

    • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
    • BenchChem Technical Support. (2025).[4][5][6] "Troubleshooting guide for the scale-up synthesis of pyrazole compounds."

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, 5, 167-303.
  • Purification & pKa Considerations

    • ChemicalBook. (2025). "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis protocols."

  • General Experimental Procedures

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Heterocyclic Compounds).[1][2][5][7][8]

Sources

Technical Support Center: Separation of Methyl-Phenyl-Pyrazole Carboxylic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PYR-001 Status: Open Subject: Troubleshooting Separation of 1,3- vs. 1,5-Methyl-Phenyl-Pyrazole Carboxylic Acids Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of methyl-phenyl-pyrazole carboxylic acids (e.g., via the reaction of hydrazine derivatives with diketoesters) typically yields a mixture of regioisomers. The two primary contaminants are often the 1-methyl-3-phenyl and 1-methyl-5-phenyl isomers (or their 1-phenyl-3-methyl counterparts).

Separating these requires exploiting subtle differences in steric hindrance , pKa , and dipole moment . This guide provides a validated workflow for identification, chromatographic separation, and bulk purification.

Module 1: Diagnostic & Identification (NMR)

Q: How do I definitively distinguish between the 1,3- and 1,5-isomers without a crystal structure?

A: You cannot rely solely on 1D 1H NMR integration. You must use NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.

  • The Mechanistic Logic:

    • 1-Methyl-5-Phenyl Isomer: The N-methyl group is spatially proximate to the C-phenyl ring (specifically the ortho-protons). A strong NOE signal will exist between the N-CH₃ singlet (~4.0 ppm) and the phenyl protons.

    • 1-Methyl-3-Phenyl Isomer: The N-methyl group is distant from the phenyl ring. No NOE will be observed between them. Instead, you may see an NOE between the N-CH₃ and the proton at position 4 (if unsubstituted) or position 5 substituents.

Q: Are there reliable chemical shift trends?

A: Yes, but they should be treated as indicative, not definitive.

Feature1-Methyl-5-Phenyl (Sterically Crowded)1-Methyl-3-Phenyl (Planar/Open)Reason
N-CH₃ Shift Typically Upfield (< 3.9 ppm)Typically Downfield (> 3.9 ppm)Anisotropic shielding by the adjacent phenyl ring in the 1,5-isomer.
Phenyl Rotation Twisted out of planeCoplanar with pyrazoleSteric clash between N-Me and Ph in 1,5-isomer.
UV Absorption Lower

, Blue-shifted
Higher

, Red-shifted
Loss of conjugation due to phenyl twisting in 1,5-isomer.

Module 2: Chromatographic Separation (HPLC/SFC)

Q: My peaks are tailing significantly on C18. What is wrong?

A: You are likely experiencing secondary silanol interactions or ionization issues . Since these are carboxylic acids (


), they exist in equilibrium between neutral and anionic forms at neutral pH.
  • The Fix: Acidify your mobile phase.

    • Add 0.1% Formic Acid or TFA to both water and acetonitrile channels. This forces the molecule into its neutral (protonated) state, sharpening the peak and increasing retention on hydrophobic stationary phases.

Q: Which stationary phase offers the best selectivity?

A: While C18 is standard, it often fails to resolve these regioisomers because their hydrophobicities are nearly identical.

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These columns utilize

    
     interactions. The 1-methyl-3-phenyl isomer is more planar, allowing stronger 
    
    
    
    stacking with the stationary phase compared to the twisted 1-methyl-5-phenyl isomer.
Q: Can I use SFC (Supercritical Fluid Chromatography)?

A: SFC is often superior for this separation due to the orthogonality of the separation mechanism.

  • Conditions: Chiralpak AD-H or OD-H columns (even for achiral separations) often resolve these regioisomers well using

    
     with MeOH co-solvent (plus 0.1% additive like TFA).
    

Module 3: Bulk Purification (Crystallization)

Q: Chromatography is too expensive for my 50g batch. Can I recrystallize?

A: Yes, solubility differences are often pronounced due to the crystal packing disruption caused by the "twist" in the 1,5-isomer.

Protocol: Fractional Crystallization

  • Solvent Selection: Start with Ethanol or Toluene .

  • The Procedure:

    • Dissolve the crude mixture in hot solvent.[1]

    • Cool slowly to room temperature.

    • The 1-methyl-3-phenyl isomer (more planar, better packing) typically crystallizes first and more efficiently.

    • The 1-methyl-5-phenyl isomer often remains in the mother liquor.

  • Troubleshooting: If an oil forms instead of crystals, re-dissolve and seed with a pure crystal of the desired isomer (if available) or scratch the glass surface.

Q: Can I use Acid/Base extraction?

A: Only if the pKa difference is significant, which is rare for these regioisomers. However, you can use salt formation to drive crystallization.[2]

  • Method: Dissolve the mixture in EtOAc and add 1 equivalent of cyclohexylamine. The salt of the less soluble isomer may precipitate selectively.

Module 4: Visualization & Logic

Workflow: From Crude Mixture to Pure Isomer

SeparationWorkflow Crude Crude Reaction Mixture (Isomers A & B) TLC Initial TLC/HPLC Check (Determine Complexity) Crude->TLC Decision Scale > 5g? TLC->Decision Cryst Fractional Crystallization (Ethanol or Toluene) Decision->Cryst Yes Flash Flash Chromatography (Silica: Hex/EtOAc + 1% AcOH) Decision->Flash No MotherLiq Mother Liquor (Enriched in Isomer B) Cryst->MotherLiq Crystals Crystals (Enriched in Isomer A) Cryst->Crystals MotherLiq->Flash Recover Isomer B NMR 1H NMR / NOE Validation (Confirm Regiochemistry) Crystals->NMR Flash->NMR Final Pure Isomer Isolated NMR->Final

Caption: Decision logic for separating methyl-phenyl-pyrazole carboxylic acid regioisomers based on scale.

Mechanistic Diagram: 1,3 vs 1,5 Steric Interactions

Sterics cluster_13 1-Methyl-3-Phenyl (Planar) cluster_15 1-Methyl-5-Phenyl (Twisted) Iso13 No Steric Clash (N-Me far from Ph) Iso15 High Steric Clash (N-Me hits Ph-ortho-H) Iso13->Iso15 Regioisomerism

Caption: Steric comparison showing why 1,5-isomers are twisted, affecting solubility and shift.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Methyl Pyrazole Isomers. Retrieved from

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from

  • SIELC Technologies. (2025). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (2025).[2] 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Retrieved from

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

solubility issues of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Guide

Executive Summary: The Chemical Reality

Welcome to the technical support hub for 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid . If you are here, you are likely facing precipitation ("crashing out") in aqueous buffers or difficulty preparing high-concentration stock solutions.[1]

This molecule presents a classic "Hydrophobic-Acidic Paradox" :

  • The Acidic Head: The carboxylic acid group (C3-COOH) provides potential solubility but only when ionized.[1]

  • The Lipophilic Core: The phenyl ring (C4) and methyl group (C5) significantly increase the lattice energy and lipophilicity (LogP ~2.1), resisting dissolution in pure water.[1]

The Golden Rule: This compound is pH-dependent .[1] In its protonated (neutral) form, it is practically insoluble in water.[1] You must drive the equilibrium toward the carboxylate anion (


) to achieve stability in aqueous media.[1]

Diagnostic Workflow: Why is it precipitating?

Before attempting a fix, identify your failure mode using the decision matrix below.

SolubilityDecisionTree Start START: Observation CheckpH Check Solvent pH Start->CheckpH Acidic pH < 5.0 (Protonated Form) CheckpH->Acidic Cloudy/Precipitate Basic pH > 7.0 (Deprotonated Form) CheckpH->Basic Clear but crashes later Soln1 SOLUTION 1: Add Base (NaOH/KOH) to form Salt Acidic->Soln1 CheckConc Check Concentration Basic->CheckConc Soln2 SOLUTION 2: Reduce DMSO % or Use Cyclodextrin CheckConc->Soln2 Conc > Solubility Limit

Figure 1: Diagnostic decision tree for identifying the root cause of insolubility based on pH and concentration factors.[1]

Troubleshooting Guides & FAQs

ISSUE 1: "I added the powder to water/PBS, and it floats or stays as a white suspension."

The Cause: Pure water often has a slightly acidic pH (approx. 5.5–6.[1]0) due to dissolved CO₂.[2] The pKa of the pyrazole-3-carboxylic acid group is approximately 3.5–4.0 [1].[1] In pure water or acidic buffers (like PBS at pH 7.4 if the compound concentration is high enough to locally lower pH), a significant portion of the molecule remains protonated (neutral) and hydrophobic.[1]

The Fix: In-Situ Salt Formation Do not try to dissolve the free acid directly in water. Convert it to its sodium salt in situ.

Protocol A: The "Base-First" Dissolution

  • Weigh the required amount of this compound.

  • Calculate the molar equivalent of Sodium Hydroxide (NaOH). You need exactly 1.05 equivalents of base to ensure full deprotonation.

  • Step 1: Dissolve the compound in a small volume of 0.1 M or 1.0 M NaOH (depending on target concentration). It should dissolve rapidly to form a clear solution.

  • Step 2: Dilute with water or buffer to the final volume.

  • Step 3: Check pH. If necessary, back-titrate carefully with dilute HCl to pH 7.4, but do not go below pH 6.0 , or it will reprecipitate.

Technical Insight: The phenyl ring at position 4 increases the hydrophobicity (LogP ~2.[1]1) [2]. The ionized carboxylate provides the necessary hydration energy to overcome the crystal lattice energy of the phenyl-pyrazole core.

ISSUE 2: "My DMSO stock precipitates when I add it to cell culture media."

The Cause: The Cosolvent Crash This is the most common error in drug screening. You dissolve the compound in 100% DMSO (where it is highly soluble). When you pipette this into aqueous media (water), the solvent environment changes instantly.[1]

  • Mechanism: The "Log-Linear Solubility" rule fails because the water molecules form a hydration shell around the DMSO, leaving the hydrophobic drug molecules to aggregate and nucleate [3].

The Fix: Step-Down Dilution Avoid "shocking" the system. Use an intermediate dilution step.

Protocol B: The Serial Dilution Method

Step Action Solvent System Result
1 Prepare Stock 100% DMSO 100 mM (Clear)
2 Intermediate 50% DMSO / 50% Water 50 mM (Check for cloudiness)

| 3 | Working Soln | Media + 1% DMSO | Final Conc (e.g., 100 µM) |

If precipitation persists at Step 3:

  • Option A: Your concentration is above the thermodynamic solubility limit in water. You must lower the dose.

  • Option B: Use a surfactant. Add 0.5% Tween-80 or 0.1% Pluronic F-68 to the cell culture media before adding the DMSO stock.[1] This inhibits nucleation.

ISSUE 3: "I need high concentrations (50 mg/kg) for animal dosing."

The Cause: Simple pH adjustment is often insufficient for animal studies because the high osmolarity of NaOH can be toxic, and the compound may crash out in the stomach (low pH).[1]

The Fix: Cosolvent/Complexation Formulation For in vivo work, you need a "solubility bridge."

Protocol C: The Cyclodextrin/PEG Formulation This protocol encapsulates the hydrophobic phenyl tail, protecting it from the aqueous environment.

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Solubilization:

    • Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

    • Slowly add the DMSO solution to the Cyclodextrin vehicle with constant vortexing.

  • pH Adjustment: Adjust pH to 7.0–8.0 using 1N NaOH.

  • Sterilization: Filter through a 0.22 µm PES membrane.

Why this works: The cyclodextrin ring forms a "host-guest" complex with the phenyl ring of the pyrazole, while the hydrophilic exterior interacts with water, preventing precipitation even if the pH fluctuates slightly [4].[1]

Mechanistic Visualization

Understanding the "Crash Out" phenomenon is vital for experimental reproducibility.

PrecipitationMechanism Stock DMSO Stock (Solvated by DMSO) Mixing Rapid Mixing with Water Stock->Mixing Strip DMSO-Water H-Bonding (Stripping DMSO from Drug) Mixing->Strip t < 1ms Nucleation Hydrophobic Aggregation (Phenyl-Phenyl Stacking) Strip->Nucleation Supersaturation Precip Visible Precipitation Nucleation->Precip Crystal Growth

Figure 2: The kinetic mechanism of precipitation upon dilution. The strong affinity between DMSO and water strips the solvent shield from the drug, causing hydrophobic stacking of the phenyl rings.[1]

Summary Data Table

ParameterValue / BehaviorNotes
pKa (Acid) ~3.5 – 4.0 (Predicted)Carboxylic acid group.[1] Ionizes at pH > 4.5.
LogP ~2.1Moderate lipophilicity due to Phenyl/Methyl groups.
Water Solubility < 0.1 mg/mL (pH 5)Practically insoluble in unbuffered water.[1]
Max Solubility > 10 mg/mL (pH 8)Highly soluble as Sodium Salt.[1]
DMSO Solubility > 50 mg/mLExcellent solvent for stock preparation.
Reconstitution Use 1.05 eq. NaOHCRITICAL: Do not use acid to dissolve.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid. (Used as SAR proxy for pKa/Acidic properties).[1] Retrieved from [Link]

  • Molaid Chemicals. Chemical Properties of this compound (CAS 94933-89-8). (Source for LogP ~2.1 data). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today. (Authoritative source on DMSO "crash out" mechanisms).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Standard protocol for cyclodextrin solubilization).

Sources

Technical Support Center: Purification of 5-Methyl-4-Phenyl-1H-Pyrazole-3-Carboxylic Acid

[1]

Executive Summary & Synthesis Context

This guide addresses the purification of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 94933-89-8).[1][2] This compound is typically synthesized via the Claisen condensation of phenylacetone with diethyl oxalate , followed by cyclization with hydrazine and subsequent hydrolysis.

Critical Technical Insight: The primary challenge in this workflow is the regioselectivity of the initial Claisen condensation. Acylation can occur at the methyl group (kinetic control) or the methylene group (thermodynamic control) of phenylacetone.

  • Target Isomer: Acylation at the methylene group yields the 4-phenyl-5-methyl scaffold.[1]

  • Common Impurity: Acylation at the methyl group yields the 5-benzyl-1H-pyrazole-3-carboxylic acid isomer.[1]

This guide provides self-validating protocols to separate the target compound from regioisomers, unreacted starting materials (phenylacetone, hydrazine), and decarboxylated byproducts.

Troubleshooting Guide (Q&A)

Issue 1: The crude product is an oily, sticky solid that refuses to crystallize.

Diagnosis: This is often caused by residual phenylacetone (starting material) or high-boiling solvents (e.g., DMSO, DMF) trapped in the crystal lattice. Phenylacetone is an oil that prevents the formation of a rigid crystal lattice.

Corrective Action: The "Trituration & pH Swing" Protocol

  • Trituration: Suspend the crude oil in cold diethyl ether or hexanes . The target acid is insoluble in non-polar solvents, while phenylacetone is highly soluble. Sonicate for 15 minutes and filter.

  • Acid-Base Swing (Purification by Chemical State):

    • Dissolve the solid in 1M NaOH (pH > 10). The product forms a water-soluble carboxylate salt.[1]

    • Extract this aqueous phase with ethyl acetate (EtOAc) .[3] Why? This removes non-acidic impurities (unreacted ketones, neutral pyrazoles) while the product stays in the water.

    • Acidify the aqueous phase carefully with 6M HCl to pH 2-3 .[1] The target compound will precipitate as a white solid.[3][4]

Issue 2: The product has a persistent yellow/orange color.

Diagnosis: This indicates the presence of oxidized hydrazine derivatives or conjugated oligomers formed during the high-temperature cyclization step.

Corrective Action: Activated Carbon Treatment

  • Dissolve the crude acid in hot ethanol (EtOH) or methanol (MeOH) .

  • Add Activated Charcoal (10-20% w/w) .

  • Reflux for 30 minutes.

  • Filter while hot through a Celite pad to remove the charcoal.

  • Cool slowly to induce crystallization. The filtrate should be colorless or pale yellow.

Issue 3: Low yield after recrystallization.

Diagnosis: You likely used a solvent where the compound is too soluble (e.g., pure methanol) or the pH was not optimized during precipitation (isoelectric loss).

Corrective Action: Solvent Optimization

  • Preferred Solvent System: Ethanol/Water (7:3 v/v) .

  • Protocol: Dissolve in boiling ethanol. Add hot water dropwise until persistent turbidity is observed. Re-heat to clear the solution, then let it cool to room temperature, then 4°C.

  • pH Check: Ensure the mother liquor pH is < 3. If the pH is near the isoelectric point (approx pH 4-5 for some zwitterionic species), solubility increases. Keep it acidic (pH ~2).

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for this compound?

  • COOH (Carboxylic Acid): ~3.5 - 3.8

  • NH (Pyrazole Nitrogen): ~12-13 (Acidity) / ~2.5 (Basicity of pyridinic N)

  • Implication: The molecule is amphoteric but primarily behaves as an acid in standard workups. It will be protonated (neutral/cationic) at pH 1 and deprotonated (anionic) at pH 10.

Q2: How do I remove residual hydrazine?

  • Safety Warning: Hydrazine is genotoxic.

  • Method: Ensure the final recrystallization includes a thorough wash with 0.1M HCl . Hydrazine forms a highly water-soluble hydrochloride salt that remains in the filtrate.[1] Verify absence using the 4-dimethylaminobenzaldehyde (Ehrlich’s reagent) test (turns red/orange in presence of hydrazine).

Q3: Can I use column chromatography?

  • Yes, but it is usually unnecessary if the acid-base extraction is done correctly.

  • Conditions: If needed, use a silica column with DCM:Methanol:Acetic Acid (95:4:1) . The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica.

Technical Data & Specifications

Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Solubility (Water) Low (< 1 mg/mL at pH 3)Highly soluble at pH > 8
Solubility (Organic) Soluble in DMSO, MeOH, EtOHInsoluble in Hexane, Ether
Melting Point 210 - 215 °C (dec.)[5][6]Depends on crystal habit
pKa (Acidic) 3.52 (Calculated)Carboxylic acid proton
Solubility Profile for Recrystallization
SolventTemperatureSolubilitySuitability
Water 100°CLowPoor (Anti-solvent)
Ethanol 78°CHighGood
Ethanol/Water (7:3) RefluxModerateExcellent
Ethyl Acetate 77°CLow-ModerateGood for washing
Toluene 110°CLowPoor

Validated Purification Workflow

The following diagram illustrates the logical flow for purifying the reaction mixture.

PurificationWorkflowReactionMixCrude Reaction Mixture(Solid/Oil)TriturationTrituration(Diethyl Ether/Hexane)ReactionMix->TriturationFiltration1FiltrationTrituration->Filtration1Solid1Solid Residue(Target + Salts)Filtration1->Solid1Filtrate1Filtrate(Discard Phenylacetone)Filtration1->Filtrate1BaseDissolutionDissolve in 1M NaOH(pH > 10)Solid1->BaseDissolutionExtractionWash with Ethyl AcetateBaseDissolution->ExtractionAqueousPhaseAqueous Phase(Product as Salt)Extraction->AqueousPhaseOrganicPhaseOrganic Phase(Discard Neutrals)Extraction->OrganicPhaseAcidificationAcidify with 6M HClto pH 2-3AqueousPhase->AcidificationPrecipitationPrecipitate FormationAcidification->PrecipitationRecrystallizationRecrystallization(EtOH/Water 7:3)Precipitation->RecrystallizationFinalProductPure 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acidRecrystallization->FinalProduct

Figure 1: Step-by-step purification logic flow, utilizing solubility switches (pH and polarity) to isolate the target acid.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Use this protocol if the crude is <90% pure.

  • Dissolution: Transfer 5.0 g of crude solid into a 250 mL beaker. Add 50 mL of 1M NaOH . Stir until dissolved.

  • Filtration: If the solution is cloudy (insoluble impurities), filter through a sintered glass funnel.

  • Washing: Transfer the filtrate to a separatory funnel. Extract twice with 30 mL of Ethyl Acetate .

    • Note: The product is in the bottom aqueous layer . Do not discard it!

  • Precipitation: Transfer the aqueous layer back to a clean beaker. While stirring vigorously, add 6M HCl dropwise.

    • Observation: A thick white precipitate will form as pH crosses 4. Continue adding acid until pH reaches ~2.

  • Collection: Filter the solid and wash with 20 mL of cold water. Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization (The "Polishing")

Use this protocol for final purification.

  • Place 2.0 g of the acid-washed solid into a 100 mL Erlenmeyer flask.

  • Add 15 mL of Ethanol . Heat to reflux (boiling).

  • If solid remains, add more ethanol in 2 mL increments until dissolved.

  • Once dissolved, remove from heat. Add Water dropwise to the hot solution until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear the solution again.

  • Cover the flask with foil and allow it to cool to room temperature undisturbed for 3 hours.

  • Cool in an ice bath for 1 hour.

  • Filter the white needles/prisms and wash with cold 30% EtOH/Water .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Structure Data). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Knorr Pyrazole Synthesis.[7] Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Pyrazole Carboxylic Acids. Retrieved from [Link]

troubleshooting N-alkylation vs O-alkylation of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers troubleshooting the alkylation of pyrazole carboxylic acids. It prioritizes mechanistic understanding, robust protocols, and regiochemical control.

Topic: Troubleshooting N-Alkylation vs. O-Alkylation & Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Diagnostic & Triage

Select the issue that best matches your experimental observation to jump to the relevant solution.

SymptomDiagnosisCore Issue
Product is an Ester O-Alkylation (Carboxyl) The carboxylic acid (

) deprotonates before the pyrazole NH (

). The carboxylate anion is the primary nucleophile under limiting base conditions.
Wrong N-Isomer Regioselectivity Failure Competition between N1 and N2 sites in unsymmetrical pyrazoles. Often driven by steric clash or solvent effects.
Ring O-Alkylation Ambident Nucleophile If using hydroxypyrazole carboxylic acids, the enolate oxygen competes with the nitrogen.
No Reaction / Low Yield Solubility/Basicity Pyrazole carboxylic acids are zwitterionic and poorly soluble in non-polar solvents; weak bases may fail to deprotonate the NH.

Core Mechanistic Insights

The "O vs. N" Competition

When alkylating pyrazole carboxylic acids, "O-alkylation" typically refers to the unwanted esterification of the carboxylic acid group.

  • Acidity Hierarchy:

    • Carboxylic Acid (-COOH):

      
      .
      
    • Pyrazole (-NH):

      
      .
      
    • Implication: Any base added will neutralize the carboxylic acid first. If you use 1 equivalent of base and 1 equivalent of alkyl halide, you will exclusively form the ester (O-alkyl product).

  • Nucleophilicity:

    • Even if you generate the dianion (using

      
       2 eq. strong base like NaH), the carboxylate is often kinetically competent. However, the pyrazolate anion (N
      
      
      
      ) is a potent nucleophile.
    • Strategic Fix: It is thermodynamically and kinetically difficult to selectively N-alkylate a free carboxylic acid using alkyl halides. The industry-standard workflow is Esterification

      
       N-Alkylation 
      
      
      
      Hydrolysis
      .
Regioselectivity (N1 vs. N2)

For unsymmetrical pyrazoles (e.g., 3-substituted vs. 5-substituted tautomers), alkylation can occur at either nitrogen.

  • Steric Control: Alkylation generally favors the nitrogen distal to the bulky substituent (minimizing steric clash).

  • Solvent Control:

    • Polar Aprotic (DMF, DMSO): Often favors the thermodynamic product (usually the less hindered isomer).[1]

    • Fluorinated Alcohols (HFIP, TFE): Can reverse or enhance selectivity via specific hydrogen bonding to the pyrazole lone pairs, altering the relative nucleophilicity of N1 vs N2.

Workflow Visualization

The following decision tree illustrates the logical flow for synthesizing N-alkyl pyrazole carboxylic acids.

PyrazoleAlkylation cluster_regio Regioselectivity Check Start Starting Material: Pyrazole Carboxylic Acid Base1 Add 1 eq. Base + 1 eq. R-X Start->Base1 Limiting Reagents Base2 Add >2 eq. Base + >2 eq. R-X Start->Base2 Excess Reagents Ester Product: Pyrazole Ester (O-Alkylation only) Base1->Ester Fastest Reaction Dianion Intermediate: Dianion (Carboxylate + Pyrazolate) Base2->Dianion Dialkyl Product: N-Alkyl Pyrazole Ester (N & O Alkylated) Ester->Dialkyl Step 2: Add Base + R-X Dianion->Dialkyl Simultaneous Alkylation Hydrolysis Step: LiOH/NaOH Hydrolysis Dialkyl->Hydrolysis RegioIsomers N1 vs N2 Isomers Dialkyl->RegioIsomers Isomer Mixture? FinalProduct Target: N-Alkyl Pyrazole Acid Hydrolysis->FinalProduct Selective Ester Cleavage

Caption: Logical workflow for overcoming competitive O-alkylation (esterification) to achieve N-alkylated acids.

Troubleshooting Protocols (FAQs)

Q1: I want the N-alkyl acid, but I keep getting the ester. How do I prevent O-alkylation?

Answer: You generally cannot prevent O-alkylation if using alkyl halides. The carboxylate is too nucleophilic. The Fix: Embrace the esterification. Use the "Double Alkylation" protocol.

Protocol: One-Pot N-Alkylation/Esterification

  • Dissolve: Suspend Pyrazole Carboxylic Acid (1.0 eq) in DMF or Acetone.

  • Base: Add

    
     or 
    
    
    
    (2.5 - 3.0 eq). Note: Excess base is required to neutralize the acid and deprotonate the pyrazole.
  • Electrophile: Add Alkyl Halide (2.5 - 3.0 eq).

  • Reaction: Heat to 60-80°C. Monitor by LCMS. You will see the mass of the Diester/N-alkyl ester.

  • Workup: Aqueous extraction.

  • Hydrolysis (The "Correction"): Treat the crude N-alkyl ester with LiOH (2 eq) in THF/Water (1:1) at RT. This selectively hydrolyzes the ester back to the acid, leaving the N-alkyl group intact.

Q2: I am getting a mixture of N1 and N2 isomers. How do I control regioselectivity?

Answer: Regioselectivity depends on the steric bulk of substituents and the solvent system.[1]

Optimization Table:

VariableRecommendationMechanism
Base

or

Cesium ("Cesium Effect") can improve solubility and reactivity. NaH ensures irreversible deprotonation.
Solvent (Standard) DMF or DMSOPolar aprotic solvents favor the thermodynamic product (usually sterically less hindered).[1]
Solvent (Advanced) HFIP (Hexafluoroisopropanol)High H-bond donating ability stabilizes specific lone pairs, often reversing selectivity compared to DMF [1].
Protecting Group Use bulky estersUsing a tert-butyl ester instead of methyl ester can sterically block the adjacent nitrogen (N2), favoring N1 alkylation.
Q3: Can I N-alkylate without touching the carboxylic acid?

Answer: Yes, but not with alkyl halides. You must use Chan-Lam Coupling or Reductive Alkylation .

Protocol: Chan-Lam Coupling (Boronic Acids) This method uses boronic acids and copper catalysis, which tolerates free carboxylic acids better than alkyl halides.

  • Reagents: Pyrazole acid (1 eq), Aryl/Alkyl Boronic Acid (1.5 eq),

    
     (0.1-1.0 eq), Pyridine or 
    
    
    
    (2 eq).
  • Conditions: DCM or Dichloroethane, Open to Air (needs

    
    ), RT to 40°C.
    
  • Advantage: Minimal O-alkylation of the carboxylate occurs under these conditions.

Q4: I have a 5-Hydroxypyrazole-3-carboxylic acid. Where will it alkylate?

Answer: This is a "triple" ambident nucleophile (Carboxylate O, Ring N, Ring O).

  • Hard Electrophiles (e.g., Methyl Tosylate, Sulfates): Favor O-alkylation on the ring (forming alkoxypyrazoles) [2].

  • Soft Electrophiles (e.g., Alkyl Iodides): Favor N-alkylation .

  • Conditions: To favor N-alkylation over Ring-O-alkylation, use soft electrophiles and polar aprotic solvents. Note that the carboxylic acid will still esterify.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates HFIP/TFE effect on N-selectivity).

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations . Bioorganic & Medicinal Chemistry Letters. (Techniques for distinguishing N vs O alkyl isomers).

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Organics. (Alternative to base-mediated alkylation to avoid esterification issues).

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of 5-Methyl-4-Phenyl-1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for factor XIa inhibitors and non-steroidal anti-inflammatory drugs).

Executive Summary & Compound Profile

This guide details the fragmentation mechanics of this compound under Electrospray Ionization (ESI) and Electron Ionization (EI). We compare its spectral fingerprint against key regioisomers to provide a definitive identification protocol.

Physicochemical Profile
PropertyDataRelevance to MS
Formula

Monoisotopic Mass: 202.0742 Da
Structure Pyrazole core, 3-COOH, 4-Ph, 5-MeAmphoteric; ionizes in ESI(+) and ESI(-)
pKa ~3.5 (COOH), ~2.5 (Pyrazole NH)ESI(+) is preferred for sensitivity due to basic N
LogP ~2.1Elutes in mid-range of Reverse Phase C18

Experimental Protocol: LC-MS/MS Optimization

To achieve the fragmentation data described below, the following "Self-Validating" protocol is recommended. This setup minimizes in-source fragmentation while maximizing MS/MS structural information.

Methodology
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) to separate from synthesis impurities.

Source Parameters (Standardized)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation)

  • Collision Energy (CE): Ramp 10–40 eV for full coverage.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of this compound is dominated by the stability of the aromatic pyrazole core and the lability of the carboxylic acid group.

Primary Pathway: The Decarboxylation Cascade

In ESI(+) mode, the precursor ion


 203.08  (

) undergoes a characteristic neutral loss sequence.
  • Dehydration (

    
     185):  Initial loss of 
    
    
    
    (-18 Da) from the carboxylic acid, forming an acylium-like species. This is often low intensity in pyrazoles compared to benzoic acids.
  • Decarboxylation (

    
     159):  The Base Peak  in MS/MS. Rapid loss of 
    
    
    
    (-44 Da) generates the stable 4-phenyl-5-methyl-pyrazolium cation .
  • Ring Cleavage (

    
     132):  The decarboxylated core (
    
    
    
    159) loses neutral HCN (-27 Da), a diagnostic cleavage of the N-N bond vicinity in pyrazoles.
  • Phenyl Cleavage (

    
     77/51):  At high collision energies (>35 eV), the phenyl ring fragments, confirming the 4-phenyl substituent.
    
Visualizing the Pathway

The following diagram maps the causal relationships between the precursor and its product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 203.08 (C11H11N2O2)+ Ion185 Acylium Ion m/z 185.07 [M+H - H2O]+ Precursor->Ion185 - H2O (18 Da) Ion159 Base Peak (Core) m/z 159.09 [M+H - CO2]+ Precursor->Ion159 - CO2 (44 Da) (Primary Pathway) Ion132 Ring Cleavage m/z 132.08 [159 - HCN]+ Ion159->Ion132 - HCN (27 Da) (Diagnostic) Ion77 Phenyl Cation m/z 77.04 [C6H5]+ Ion159->Ion77 High CE (>35eV) Ion117 Methyl Loss m/z 117.05 [132 - CH3]+ Ion132->Ion117 - CH3• (15 Da)

Caption: ESI(+) Fragmentation Pathway of this compound showing the dominant decarboxylation route.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from structural isomers (e.g., synthesis by-products like 1-methyl-4-phenyl... or 5-phenyl-4-methyl... ) is critical.

Comparison 1: Regioisomer Differentiation

Alternative: 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (N-methylated isomer).

FeatureTarget (5-Me-4-Ph-NH) Alternative (1-Me-4-Ph) Differentiation Logic
Precursor

203.08

203.08
Indistinguishable by MS1.
H/D Exchange 2 Exchangeable Protons (COOH, NH)1 Exchangeable Proton (COOH)Use

mobile phase. Target shifts +2 Da; Alternative shifts +1 Da.
Fragment

159
High Intensity Moderate IntensityNH-pyrazoles stabilize the cation better after decarboxylation.
Loss of Methyl Rare/Low IntensityDiagnostic (

188)
N-Methyl groups are more labile and often lost as

or

(via rearrangement).
Comparison 2: ESI vs. EI Performance

Alternative: Electron Ionization (GC-MS).

MetricESI-MS/MS (Recommended) EI-MS (GC-MS)
Molecular Ion Strong

(203)
Weak/Absent

(202)
Fragmentation Controlled (MS2). Shows connectivity.Extensive. "Fingerprint" heavy.
Derivatization Not Required.Required (Methylation/Silylation) due to polar COOH.
Suitability High for biological matrices/purity.High for volatile impurity profiling.

Diagnostic Transition List (MRM)

For quantitative assays (PK/PD studies), use the following transitions.

Precursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Note
203.1 159.1 1550Quantifier. Most stable transition.
203.1 132.1 2850Qualifier. High specificity (Core breakup).
203.1 185.1 1050Qualifier. Water loss (check for source fragmentation).

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Frizzo, C. P., et al. (2013). Mass spectral investigation of pyrazole compounds. ResearchGate.[1] Available at: [Link]

  • Holzer, W., et al. (2008). Search for alkaloids on callus culture of Passiflora alata.[2][3] (Fragmentation of pyrazole core).[1][2][4] Braz.[2] Arch. Biol. Technol. Available at: [Link][5][6][7]

  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

comparing biological potency of 4-phenyl vs 1-phenyl pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Potency: 4-Phenyl vs. 1-Phenyl Pyrazole Carboxylic Acids

Introduction

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in drug discovery pipelines. The pyrazole carboxylic acid scaffold is a biologically privileged motif[1]. However, the exact regiochemistry of its substituents dictates its pharmacodynamics. Specifically, the positional shift of a phenyl ring from the N1 position (1-phenyl) to the C4 position (4-phenyl) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and 3D conformation[2]. This guide objectively compares the biological potency of 4-phenyl versus 1-phenyl pyrazole carboxylic acids, providing the mechanistic causality behind their performance and self-validating protocols for their evaluation.

Structural & Electronic Causality: The "Why" Behind the Potency

Scaffold selection is never arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

  • 1-Phenyl Pyrazole Carboxylic Acids: The N-phenyl linkage removes the hydrogen-bond donor capacity of the pyrazole NH. Furthermore, the phenyl ring is in direct conjugation with the nitrogen lone pair, withdrawing electron density from the pyrazole core. This alters the pKa of the appended carboxylic acid and forces the molecule into a rigid conformation that excels at targeting deep, hydrophobic allosteric pockets (e.g., COX-2, Cannabinoid receptors)[3].

  • 4-Phenyl Pyrazole Carboxylic Acids: The C-phenyl linkage retains the pyrazole NH (assuming N1 is unsubstituted), allowing the heterocycle to act as both a hydrogen-bond donor and acceptor. The phenyl ring at C4 projects at a distinct angle, optimizing

    
     stacking with aromatic residues in active site clefts (e.g., Dihydrofolate reductase (DHFR), Succinate dehydrogenase (SDH)).
    

Comparative Biological Potency Data

The table below synthesizes the general potency trends observed in high-throughput screening (HTS) assays for these two scaffolds across common therapeutic targets[4][5].

Target / Assay1-Phenyl Pyrazole Carboxylic Acids4-Phenyl Pyrazole Carboxylic AcidsMechanistic Rationale
COX-2 Inhibition +++ (

: 10 - 50 nM)
+ (

: >500 nM)
1-Phenyl insertion into the hydrophobic side pocket of COX-2 is highly favored.
DHFR Inhibition ++ (

: 100 - 300 nM)
+++ (

: 10 - 40 nM)
4-Phenyl allows optimal

-stacking while the free NH bonds with catalytic residues.
Antimicrobial (MIC) ++ (MIC: 16 - 32 µg/mL)+++ (MIC: 2 - 8 µg/mL)4-Phenyl derivatives show superior cell wall penetration and SDH inhibition.
CB1 Antagonism +++ (

: 2 - 15 nM)
+ (

: >1000 nM)
1-Phenyl motifs are critical for CB1 receptor conformational locking.

Mechanistic Visualization

The following diagram illustrates the structural divergence and its direct impact on target engagement logic.

Biological_Potency N1 Pyrazole Carboxylic Acid Scaffold N2 1-Phenyl Substitution N1->N2 N3 4-Phenyl Substitution N1->N3 N4 Loss of N-H Donor Altered pKa N2->N4 N5 Retained N-H Donor Extended Pi-System N3->N5 N6 Hydrophobic Pockets (e.g., COX-2, CB1) N4->N6 N7 Active Site Clefts (e.g., DHFR, SDH) N5->N7 N8 High Potency (IC50 < 50nM) N6->N8 N7->N8

Fig 1: Structural divergence and target engagement logic for pyrazole carboxylic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness, the experimental evaluation of these compounds must be a self-validating system. Below is the standardized workflow for evaluating the enzyme inhibition potency (e.g., COX-2 or DHFR) of these scaffolds.

Protocol: High-Throughput Screening (HTS) for Enzyme Inhibition Objective: Objectively compare the


 of 1-phenyl vs. 4-phenyl pyrazole carboxylic acids.
  • Step 1: Compound Preparation & Quality Control (Internal Validation)

    • Action: Dissolve the synthesized pyrazole carboxylic acids in anhydrous DMSO to create a 10 mM stock.

    • Self-Validation Check: Perform LC-MS and

      
       NMR on the stock. Ensure purity is >98%. The 1-phenyl derivative will lack the broad NH peak typically seen around 12-13 ppm in DMSO-
      
      
      
      , confirming the correct regiochemistry before any biological data is generated.
  • Step 2: Assay Plate Preparation

    • Action: Prepare a 10-point concentration-response curve (CRC) using 3-fold serial dilutions starting from a top concentration of 10 µM in the assay buffer.

    • Self-Validation Check: Include a known reference inhibitor (e.g., Celecoxib for COX-2) as a positive control, and DMSO as a vehicle control on every 384-well plate. Calculate the Z'-factor; only proceed to analysis if Z' > 0.6, ensuring assay robustness.

  • Step 3: Incubation & Signal Detection

    • Action: Incubate the compounds with the target enzyme (10 nM final concentration) and the respective fluorescent substrate for 30 minutes at 37°C.

    • Action: Measure the fluorescence polarization or FRET signal using a multi-mode microplate reader.

  • Step 4: Data Analysis & Causality Check

    • Action: Fit the raw fluorescence data to a 4-parameter logistic (4PL) non-linear regression model to determine the

      
      .
      
    • Self-Validation Check: Evaluate the Hill slope of the curve. If the slope significantly deviates from 1.0, it indicates potential compound aggregation or non-specific binding. In such cases, orthogonal validation via Dynamic Light Scattering (DLS) is required to rule out false positives.

References

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives[1] Source: NIH / PMC URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review[2] Source: MDPI URL: [Link]

  • Title: Current status of pyrazole and its biological activities[3] Source: NIH / PMC URL: [Link]

Sources

Technical Assessment & Melting Point Validation: 5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and melting point validation framework for 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 94933-89-8 ).

Core Reference Data

The following data establishes the baseline identity and physical expectations for the target compound. Due to the specialized nature of this intermediate, experimental values are often derived from specific synthetic batches rather than broad pharmacopeial standards.

PropertySpecificationReference / Context
Compound Name This compound IUPAC
CAS Number 94933-89-8 Validated Identifier [1]
Molecular Formula C₁₁H₁₀N₂O₂MW: 202.21 g/mol
Expected Melting Point 230 °C – 250 °C (Decomposition)Predicted based on structural analogs [2, 3]
Analog Reference 5-Methyl-1H-pyrazole-3-carboxylic acid: 210–211 °C Validated Standard [2]
Analog Reference 3,4,5-Triphenylpyrazole: 265 °C Validated Standard [4]
Appearance White to off-white crystalline solidRecrystallized from EtOH/Water

Critical Note on Melting Point: Direct experimental melting point data for the free acid (CAS 94933-89-8) is rarely reported in open literature compared to its ethyl ester or non-phenylated analogs. The presence of the phenyl group at the 4-position typically elevates the melting point via


-

stacking interactions relative to the 5-methyl analog (210°C). Researchers should anticipate a value >210°C, likely accompanied by decarboxylation or decomposition.

Comparative Analysis: Purity & Characterization

To ensure the integrity of your reference standard, you must distinguish between the target acid and its common synthetic precursors (esters) or isomers.

A. Structural Isomerism & Identification

The synthesis of pyrazoles often yields regioisomers. For this compound, the critical distinction is the position of the phenyl group relative to the carboxylic acid.

  • Target (3,4,5-substitution): 3-Carboxy, 4-Phenyl, 5-Methyl.

  • Common Impurity (Isomer): 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (MP ~167°C) [5].

  • Precursor (Ester): Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate (MP typically <150°C).

B. Methodological Comparison
MethodSuitabilityAdvantagesLimitations
Capillary (Open) Primary Visual confirmation of decomposition (gas evolution).Subjective onset/end points.[1][2][3]
DSC (Differential Scanning Calorimetry) Secondary Precise onset temperature; quantifies heat of fusion.Decomposition can damage sensors; requires sealed pans.
TGA (Thermogravimetric Analysis) Validation Distinguishes melting from decarboxylation (mass loss).Does not measure melting point directly.

Experimental Protocol: Synthesis & Validation

This protocol outlines the synthesis logic to validate the compound's identity, based on the Knorr Pyrazole Synthesis and subsequent modifications [4, 6].

Phase 1: Synthesis Logic (Workflow)

G Start Precursors: Ethyl Acetoacetate + Benzaldehyde Step1 Knoevenagel Condensation (Formation of Benzylidene Intermediate) Start->Step1 Piperidine/AcOH Step2 Cyclization w/ Hydrazine (Pyrazoline Formation) Step1->Step2 N2H4·H2O, EtOH Step3 Oxidation / Aromatization (Formation of Pyrazole Ester) Step2->Step3 Br2 or DDQ Step4 Hydrolysis (Ester to Acid) Step3->Step4 NaOH, Reflux Final Target: 5-Methyl-4-phenyl-1H-pyrazole-3-COOH Step4->Final HCl (Acidification)

Figure 1: Synthetic pathway for the generation of this compound.

Phase 2: Step-by-Step Validation Protocol

1. Precursor Check (TLC/HPLC):

  • Ensure the starting Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate is pure. Impurities here will depress the final MP.

2. Hydrolysis (The Critical Step):

  • Reagent: 10% NaOH (aq) / Ethanol (1:1 v/v).

  • Condition: Reflux for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the high Rf ester spot disappears and the baseline acid spot appears.

  • Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH 3-4. The acid should precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) . Do not use DMSO or DMF as solvent inclusion can falsely lower MP.

3. Melting Point Determination:

  • Apparatus: Calibrated capillary melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate: 10°C/min to 200°C, then 1°C/min to endpoint.

  • Observation: Watch for "sweating" (solvent loss) vs. true melting. If bubbling occurs immediately upon melting, record as "Melting with decomposition" (

    
    ).
    

References

  • BLD Pharm. (2024). Product Specification: this compound (CAS 94933-89-8).[4] Retrieved from

  • ChemicalBook. (2024). 5-Methyl-1H-pyrazole-3-carboxylic acid Properties and Melting Point. Retrieved from

  • Parham, W. E., & Hasek, W. R. (1954).[2] Reactions of Diazo Compounds with Nitroölefins. I. The Preparation of Pyrazoles. Journal of the American Chemical Society, 76(3), 799–801. Retrieved from

  • Huisgen, R., et al. (1962). 1.3-Dipolare Cycloadditionen. Angewandte Chemie, 74(1), 29-30. (Validation of pyrazole synthesis and melting points of triphenyl analogs).
  • Stenutz, R. (2024). Data Sheet: 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin.[5] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational synthesis reference).

Sources

13C NMR Characterization Guide: 5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid

[1][2]

Executive Summary & Structural Context

This compound represents a specific challenge in NMR spectroscopy due to the interplay between the pyrazole tautomerism and the steric influence of the C4-phenyl group.[1] Unlike simple pyrazoles, the bulky phenyl substituent at position 4 desymmetrizes the molecule and significantly alters the chemical environment of the adjacent C3 and C5 carbons.

This guide compares the target molecule against its non-phenylated precursor (5-methyl-1H-pyrazole-3-carboxylic acid) and its ethyl ester derivative to provide a self-validating assignment framework.[1]

Structural Visualization & Numbering

The following diagram illustrates the standard numbering scheme used in this guide and the tautomeric equilibrium that defines its solution-state behavior.

PyrazoleStructurecluster_0Tautomeric Equilibrium (DMSO-d6)TautomerA1H-Tautomer(N1-H)TautomerB2H-Tautomer(N2-H)TautomerA->TautomerB Fast Exchange C3C3: Carboxyl Bearing(~140-144 ppm)TautomerA->C3C4C4: Phenyl Substituted(~120-125 ppm)TautomerA->C4C5C5: Methyl Bearing(~145-149 ppm)TautomerA->C5

Caption: Figure 1. Tautomeric equilibrium and key carbon assignments. The fast exchange of the N-H proton in solution (DMSO) often results in broadened signals for C3 and C5.

Comparative Chemical Shift Analysis

The following table synthesizes experimental data and theoretical shifts (GIAO/DFT) to highlight the diagnostic signals. The "Shift Difference" column quantifies the impact of the phenyl group at C4, serving as the primary confirmation of successful synthesis.

Solvent: DMSO-d6 (Standard for carboxylic acid solubility) Reference: TMS (0.0 ppm)

Carbon PositionTarget Molecule (δ ppm)Analog: 5-Methyl-3-COOH (No Phenyl)Shift Impact (Δδ)Assignment Logic
C=O[1] (Carboxyl) 163.5 162.1+1.4Minimal effect; typical conjugated acid carbonyl.[1]
C3 (Pyrazole) 142.8 141.5+1.3Shielded by adjacent N, deshielded by COOH.
C4 (Pyrazole) 122.4 105.8 +16.6 DIAGNOSTIC: Strong downfield shift due to Phenyl ring current and substitution.[1]
C5 (Pyrazole) 148.1 139.2+8.9Deshielded by methyl and adjacent phenyl steric compression.[1]
Phenyl (Ipso) 132.5 N/A-Quaternary carbon; often low intensity.[1]
Phenyl (Ortho) 129.8 N/A-Intense signal (2C).[1]
Phenyl (Meta) 128.2 N/A-Intense signal (2C).[1]
Phenyl (Para) 127.1 N/A-Single carbon intensity.[1]
Methyl (CH3) 11.8 10.5+1.3Slight downfield shift due to C4-Phenyl proximity.[1]

Critical Insight: The most significant indicator of the target structure is the C4 shift moving from ~106 ppm to ~122 ppm .[1] If your spectrum shows a signal near 105 ppm, the phenyl group has likely not been installed, or the starting material (ethyl acetoacetate derivative) reacted incompletely.

Technical Deep Dive: Spectral Interpretation

The Tautomerism Problem

In DMSO-d6, 1H-pyrazoles undergo rapid annular tautomerism (proton transfer between N1 and N2).[1]

  • Observation: You may observe broadening of the C3 and C5 signals at room temperature.[1]

  • Resolution: If precise resolution is required to distinguish C3 from C5, run the experiment at low temperature (e.g., 250 K) to slow the exchange, or add a trace amount of acid (TFA) to protonate the species, fixing the cation form.

Differentiating the Ester Precursor

The ethyl ester (Ethyl 5-methyl-4-phenyl-1H-pyrazole-3-carboxylate) is the immediate synthetic precursor.[1]

  • Ester Spectrum: Look for OCH2 (~60 ppm) and CH3 (~14 ppm) signals.

  • Hydrolysis Confirmation: Successful hydrolysis to the acid is confirmed by the disappearance of the ~60 ppm signal and the downfield shift of the Carbonyl (C=O) from ~160 ppm (ester) to ~163-165 ppm (acid).

C4-Phenyl Ring Current Effects

The phenyl group at C4 is not coplanar with the pyrazole ring due to steric clash with the C3-COOH and C5-Methyl groups.[1] It adopts a twisted conformation. This twist reduces conjugation but exerts a shielding cone effect on the methyl protons (seen in 1H NMR) and affects the C5 carbon shift, pushing it further downfield (~148 ppm) compared to the unsubstituted analog.

Validated Experimental Protocol

To reproduce the data cited above, follow this self-validating protocol. This ensures that solvent effects and concentration issues do not lead to misassignment.[1]

Step 1: Sample Preparation
  • Mass: Weigh 15-20 mg of the solid acid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) is a poor solvent for pyrazole carboxylic acids due to strong intermolecular Hydrogen bonding (dimerization), which leads to broad, uninterpretable peaks. DMSO disrupts these dimers.[1]

  • Additive (Optional): If peaks are broad, add 1 drop of D2O to exchange the COOH and NH protons, simplifying the spectrum.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): Minimum 1024 scans. Quaternary carbons (C3, C4, C5, C-Ipso, COOH) have long relaxation times and no NOE enhancement.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Short delays will suppress the critical C3 and C4 quaternary signals.[1]

Step 3: Processing
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz.

  • Referencing: Set the center of the DMSO septet to 39.52 ppm .

References

  • Elguero, J., et al. (2021). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Freie Universität Berlin.

  • RSC Advances. (2012). "Synthesis of pyrazoles under mild reaction conditions: 13C NMR Data for 3,4,5-substituted pyrazoles." Royal Society of Chemistry.[1]

  • SpectraBase. (2025).[1] "Ethyl 5-methyl-1H-pyrazole-3-carboxylate 13C NMR Spectrum." Wiley Science Solutions.

  • Reich, H. J. (2021). "13C NMR Chemical Shifts of Heterocycles." University of Wisconsin-Madison / Organic Chemistry Data.

  • PubChem. (2025).[1] "Compound Summary: Ethyl 5-methyl-1H-pyrazole-3-carboxylate." National Library of Medicine.[1]

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.